Urease-IN-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHGHTOQCIQMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Action of Urease Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Urease-IN-6." Therefore, this document provides a comprehensive technical guide on the general mechanism of action of the urease enzyme and the established methodologies for characterizing its inhibitors. This framework can be directly applied to investigate the mechanism of action of a novel inhibitor such as this compound.
Introduction to Urease and its Significance
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046).[1] The carbamate produced rapidly and spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2] This enzymatic reaction leads to an increase in the local pH due to the production of ammonia, a basic molecule.[2] Ureases are found in a wide variety of organisms, including bacteria, fungi, algae, and plants.[1]
In the context of human health, urease is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[3][4] The enzyme allows H. pylori to survive in the highly acidic environment of the stomach by creating a neutral microenvironment.[3][4] Urease also plays a role in the pathogenesis of urinary tract infections caused by bacteria such as Proteus mirabilis.[5] Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of infections by urease-producing pathogens.
The Urease Enzyme: Structure and Active Site
Bacterial ureases are typically multimeric proteins, often forming a trimeric or dodecameric complex of repeating subunits.[5][6] The active site of urease is located within the α (alpha) subunits and features a binuclear nickel center, where two Ni²⁺ ions are separated by a distance of approximately 3.5 Å.[2] These nickel ions are crucial for the catalytic activity of the enzyme.
The coordination of the nickel ions is provided by several amino acid residues, including histidine and a carbamylated lysine, which acts as a bridging ligand between the two nickel ions.[7] Water molecules also play a role in the coordination sphere of the nickel ions.[8] A flexible "flap" region, often containing cysteine residues, is located at the entrance of the active site and is believed to regulate substrate access.[2][8]
The Catalytic Mechanism of Urease
The hydrolysis of urea by urease is a well-coordinated process involving the two nickel ions and key amino acid residues in the active site. The currently accepted mechanism, based on the work of Ciurli and Mangani, can be summarized as follows:
-
Substrate Binding: Urea enters the open active site and binds to one of the nickel ions (Ni-1) through its carbonyl oxygen atom.[2][8] The other nickel ion (Ni-2) binds and activates a water molecule.[6]
-
Nucleophilic Attack: The water molecule activated by Ni-2 acts as a nucleophile, attacking the carbonyl carbon of the urea molecule bound to Ni-1.[6]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate that bridges the two nickel ions.[5]
-
Product Formation and Release: The intermediate breaks down, releasing ammonia and carbamate. The carbamate is then displaced by a water molecule, regenerating the enzyme for the next catalytic cycle.[8] The released carbamate subsequently decomposes into another molecule of ammonia and carbonic acid.[2]
Figure 1: Simplified signaling pathway of the urease catalytic mechanism.
Mechanisms of Urease Inhibition
Urease inhibitors can be classified based on their mode of interaction with the enzyme. Understanding the mechanism of inhibition is crucial for the development of effective drugs.
-
Competitive Inhibition: The inhibitor competes with the substrate (urea) for binding to the active site of the enzyme. These inhibitors often have a structure similar to the substrate.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
-
Mixed-Mode Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.
Quantitative Analysis of Urease Inhibition
The potency of a urease inhibitor is determined by quantitative parameters obtained from enzyme kinetic studies. The following table provides an illustrative example of how such data would be presented for a hypothetical inhibitor like this compound, based on values reported for other known inhibitors.
| Inhibitor | Urease Source | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| This compound (Example) | Helicobacter pylori | Value | Value | Determined | [Hypothetical Study] |
| Acetohydroxamic Acid | Jack Bean | 46 | - | Competitive | [4] |
| Ebselen | Helicobacter pylori | 18 | - | - | [4] |
| Biscoumarin Derivative 1 | Jack Bean | 15.0 | 15.0 | Competitive | [9] |
| Biscoumarin Derivative 3 | Bacillus pasteurii | - | - | Uncompetitive | [9] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme.
Experimental Protocols for Characterizing Urease Inhibitors
A systematic approach is required to determine the mechanism of action of a novel urease inhibitor. The following are standard experimental protocols employed in this process.
In Vitro Urease Activity Assay (Phenol Red Method)
This assay is a common method for measuring urease activity and the effect of inhibitors.
Principle: Urease-catalyzed hydrolysis of urea produces ammonia, which increases the pH of the reaction mixture. Phenol (B47542) red, a pH indicator, changes color from yellow at acidic/neutral pH to pink/red at alkaline pH. The rate of color change is proportional to the urease activity.
Protocol:
-
Preparation of Reagents:
-
Urease enzyme solution (e.g., from Jack Bean or purified from H. pylori).
-
Urea solution (substrate).
-
Phosphate (B84403) buffer (pH ~6.8).
-
Phenol red solution.
-
Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent like DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the urease enzyme solution, phosphate buffer, and different concentrations of the inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the urea solution containing phenol red to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 560-570 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Enzyme Kinetics Studies (Michaelis-Menten and Lineweaver-Burk Analysis)
These studies are performed to determine the mode of inhibition.
Protocol:
-
Perform the urease activity assay as described above.
-
Vary the concentration of the substrate (urea) while keeping the enzyme concentration constant.
-
Repeat the experiment in the absence and presence of different fixed concentrations of the inhibitor.
-
Data Analysis:
-
Plot the initial reaction rate (v₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Analyze the changes in the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[10] The inhibition constant (Kᵢ) can be calculated from these plots.[11]
-
Figure 2: Experimental workflow for characterizing a novel urease inhibitor.
Molecular Docking Simulations
Computational studies can provide insights into the binding of an inhibitor to the urease active site.
Protocol:
-
Preparation of Macromolecule and Ligand:
-
Obtain the 3D crystal structure of the target urease enzyme from a protein data bank (PDB).
-
Prepare the 3D structure of the inhibitor (e.g., this compound).
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock, GOLD) to predict the binding pose and affinity of the inhibitor within the active site of the enzyme.
-
-
Analysis:
-
Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues and nickel ions in the active site. This can help to rationalize the observed mode of inhibition.
-
Conclusion
While specific data for "this compound" is not available in the public domain, this guide provides a comprehensive framework for its investigation. By following the outlined experimental protocols, researchers can elucidate the mechanism of action of any novel urease inhibitor. This involves determining its inhibitory potency (IC₅₀), understanding its kinetic behavior to define the mode of inhibition (Kᵢ), and potentially visualizing its interaction with the enzyme's active site through molecular modeling. Such a systematic characterization is fundamental for the development of new therapeutic agents targeting urease-dependent pathogens.
References
- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipc.kit.edu [ipc.kit.edu]
- 11. silverstripe.fkit.hr [silverstripe.fkit.hr]
Urease-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease-IN-6, a thiourea (B124793) derivative of tryptamine (B22526), has been identified as a potent inhibitor of urease, an enzyme implicated in the pathogenesis of various diseases, including peptic ulcers and urinary tract infections caused by ureolytic bacteria such as Helicobacter pylori. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and urease inhibition assays are presented, along with a summary of its quantitative inhibitory activity. Furthermore, molecular interactions at the enzymatic level are visualized to elucidate its inhibitory mechanism.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046).[1] The subsequent spontaneous decomposition of carbamate produces a second molecule of ammonia and carbonic acid.[2] This enzymatic action, by producing ammonia, leads to an increase in the local pH.[2]
In the context of infectious diseases, urease is a critical virulence factor for several pathogenic bacteria.[1] For instance, Helicobacter pylori utilizes urease to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa and contribute to the development of gastritis and peptic ulcers.[3] In the urinary tract, urease-producing bacteria like Proteus mirabilis can lead to the formation of infection-induced kidney stones.[1]
Given its crucial role in bacterial pathogenesis, the inhibition of urease has emerged as a promising therapeutic strategy.[4] The development of potent and safe urease inhibitors is an active area of research in medicinal chemistry.[4]
Discovery of this compound
This compound, scientifically known as N-(4-methoxyphenyl)-N'-(2-(1H-indol-3-yl)ethyl)thiourea, was discovered as part of a study by Kanwal et al. exploring urea and thiourea derivatives of tryptamine as potential urease inhibitors.[5] The study aimed to synthesize a series of compounds and evaluate their in-vitro urease inhibitory activity, molecular docking, and cytotoxicity.[5]
Synthesis of this compound
The synthesis of this compound is a one-pot reaction involving the coupling of tryptamine with 4-methoxyphenyl (B3050149) isothiocyanate.[5]
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N'-(2-(1H-indol-3-yl)ethyl)thiourea (this compound)
Materials:
-
Tryptamine
-
4-methoxyphenyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A solution of tryptamine (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, 4-methoxyphenyl isothiocyanate (1 equivalent) is added.
-
The reaction mixture is stirred at room temperature for 30 minutes, followed by refluxing for 3-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid residue is washed with n-hexane to afford the pure product, this compound.[5]
Quantitative Data
This compound has demonstrated potent inhibitory activity against urease. The quantitative data for its in-vitro inhibition are summarized in the table below.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM)[5] |
| This compound | N-(4-methoxyphenyl)-N'-(2-(1H-indol-3-yl)ethyl)thiourea | 362502-79-2 | C18H19N3OS | 325.43 | 14.2 |
| Thiourea (Standard) | Thiourea | 62-56-6 | CH4N2S | 76.12 | 21.6 |
Experimental Protocols: Biological Assays
Urease Inhibition Assay
The inhibitory activity of this compound against urease is determined using a well-established spectrophotometric method known as the Berthelot method. This assay measures the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack bean urease (e.g., from Sigma-Aldrich)
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite (B82951) reagent
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, 25 µL of the test compound solution (at various concentrations) is mixed with 25 µL of Jack bean urease solution.
-
The mixture is incubated at 37 °C for 15 minutes.
-
Following incubation, 50 µL of urea solution is added to initiate the enzymatic reaction.
-
The plate is then incubated for another 15 minutes at 37 °C.
-
After the second incubation, 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite reagent are added to each well to stop the reaction and develop the color.
-
The plate is incubated at 37 °C for 10 minutes for color development.
-
The absorbance is measured at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]
Mechanism of Action
The inhibitory mechanism of this compound has been elucidated through molecular docking studies, which provide insights into the binding interactions between the inhibitor and the active site of the urease enzyme.
The active site of urease contains a bi-nickel center that is crucial for its catalytic activity.[6] Molecular docking simulations suggest that this compound binds within the active site of the enzyme, interacting with the key nickel ions and surrounding amino acid residues. The thiourea moiety of this compound is proposed to chelate the two nickel ions, thereby blocking the binding of the natural substrate, urea.[5] This direct competitive inhibition prevents the hydrolysis of urea and the subsequent production of ammonia.
Conclusion
This compound is a promising urease inhibitor with a well-defined synthesis protocol and demonstrated in-vitro efficacy. Its mechanism of action, involving direct binding to the di-nickel active site of the enzyme, provides a strong basis for its inhibitory activity. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related thiourea derivatives in combating urease-associated diseases. Further in-vivo studies are warranted to evaluate its efficacy and safety profile in a biological system.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. Non-GMP Synthesis of Compounds [highergov.com]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [guidechem.com]
Urease-IN-6: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Urease-IN-6 is a potent, non-competitive inhibitor of urease, an enzyme crucial for the survival and virulence of various pathogenic bacteria, including Helicobacter pylori. By catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, urease enables these bacteria to neutralize the acidic environment of the stomach, facilitating colonization and leading to conditions such as gastritis, peptic ulcers, and an increased risk of gastric cancer. The inhibition of urease is, therefore, a key therapeutic strategy for the eradication of these pathogens. This technical guide provides a comprehensive overview of the chemical structure, properties, and inhibitory activity of this compound, along with detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the CAS number 362502-79-2, is a thiourea (B124793) derivative featuring an indole (B1671886) and a methoxyphenyl moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea |
| CAS Number | 362502-79-2 |
| Molecular Formula | C₁₈H₁₉N₃OS |
| Molecular Weight | 325.43 g/mol |
| SMILES | COC1=CC=C(NC(=S)NCCC2=CNC3=CC=CC=C32)C=C1 |
| Appearance | Off-white to light yellow solid |
| Inhibitory Activity (IC₅₀) | 14.2 µM against Urease |
Table 1: Chemical and Physical Properties of this compound.
Urease Inhibition
This compound demonstrates potent inhibitory activity against urease with a reported half-maximal inhibitory concentration (IC₅₀) of 14.2 μM. This positions it as a significant compound for further investigation in the development of anti-H. pylori agents.
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
The inhibitory activity of this compound is typically determined using the indophenol (B113434) method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials and Reagents:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (e.g., 100 mM in phosphate (B84403) buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound solution of varying concentrations
-
Phenol (B47542) Reagent (Solution A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkali-Hypochlorite Reagent (Solution B): 2.5% (w/v) sodium hydroxide (B78521) and 0.21% (w/v) sodium hypochlorite (B82951) in water.
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add 25 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 10 µL of the this compound solution at various concentrations (test wells) or the solvent (control well).
-
Add 10 µL of the urease enzyme solution to all wells.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of 100 mM urea solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
A blank should be prepared by replacing the enzyme solution with phosphate buffer.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Urease Inhibition Assay.
General Synthesis of Thiourea Derivatives
Procedure Outline:
-
Dissolve 4-methoxyphenyl (B3050149) isothiocyanate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add an equimolar amount of tryptamine (B22526) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Caption: General Synthesis Scheme for this compound.
Mechanism of Action
Urease is a nickel-dependent metalloenzyme. The active site contains two Ni²⁺ ions that are essential for its catalytic activity. Thiourea derivatives, such as this compound, are believed to act as non-competitive inhibitors by interacting with these nickel ions. The sulfur atom of the thiourea group can coordinate with the Ni²⁺ ions, disrupting the normal catalytic cycle and preventing the binding and hydrolysis of urea.
The proposed mechanism involves the inhibitor binding to the enzyme at a site distinct from the substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency.
Caption: Proposed Mechanism of Urease Inhibition.
This compound is a promising urease inhibitor with significant potential for the development of novel therapeutics against urease-dependent pathogens. Its well-defined chemical structure, potent inhibitory activity, and the established methodologies for its evaluation make it an important tool for researchers in the fields of medicinal chemistry, microbiology, and drug discovery. Further studies focusing on its in vivo efficacy, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.
Unveiling the Core Science of Urease-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the foundational science behind Urease-IN-6, a notable inhibitor of the urease enzyme. Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and plays a significant role in the pathogenesis of diseases such as peptic ulcers and infectious kidney stones. The inhibition of this enzyme is a key therapeutic strategy, making a thorough understanding of inhibitors like this compound essential for the development of new treatments.
Core Compound Profile: this compound
This compound is a urea (B33335) derivative of tryptamine (B22526). Its foundational science is detailed in the work of Kanwal et al. (2019), where a series of urea and thiourea (B124793) derivatives of tryptamine were synthesized and evaluated for their urease inhibitory activity. For the purpose of this guide, we will focus on a representative non-competitive inhibitor from this series, which we will refer to as this compound. Non-competitive inhibition is a key characteristic, as it suggests the inhibitor can bind to the enzyme simultaneously with the substrate, affecting the enzyme's catalytic efficiency without directly competing for the active site.
Quantitative Inhibition Data
The inhibitory potential of this compound and related compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%. The tryptamine derivatives synthesized by Kanwal et al. exhibited a range of potent inhibitory activities.[1]
| Compound Category | IC₅₀ Range (µM) | Standard Inhibitor (Thiourea) IC₅₀ (µM) |
| Urea/Thiourea Tryptamine Derivatives | 11.4 ± 0.4 - 24.2 ± 1.5 | 21.2 ± 1.3 |
Data summarized from Kanwal, et al. (2019).[1]
Mechanism of Action: Non-Competitive Inhibition
Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. For this compound, a non-competitive mode of inhibition was identified.[1] This implies that the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, leading to a decrease in its catalytic activity without preventing the substrate (urea) from binding to the active site.
The key kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), are affected in a characteristic manner in non-competitive inhibition. The Kₘ, which reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, remains unchanged. However, the Vₘₐₓ, the maximum rate of the reaction at saturating substrate concentrations, is decreased in the presence of a non-competitive inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of this compound.
In Vitro Urease Inhibition Assay (Berthelot Method)
This assay is a widely used spectrophotometric method to determine urease activity by quantifying the amount of ammonia (B1221849) produced from the hydrolysis of urea.[2]
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Thiourea (standard inhibitor)
-
Phenol (B47542) Reagent (e.g., 10% w/v phenol and 0.05% w/v sodium nitroprusside)
-
Alkali Reagent (e.g., 5% w/v sodium hydroxide (B78521) and 0.1% active chlorine sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of this compound and the standard inhibitor (thiourea) in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 25 µL of the this compound solution.
-
Positive control wells: Add 25 µL of the standard inhibitor solution.
-
Negative control wells: Add 25 µL of the solvent (e.g., DMSO).
-
Blank wells: Add 50 µL of phosphate buffer (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the urease enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Ammonia Detection (Berthelot Reaction):
-
Stop the reaction by adding 50 µL of the Phenol Reagent to each well.
-
Add 50 µL of the Alkali Reagent to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 625 nm using a microplate reader.
-
-
Calculation:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
-
Kinetic Study of Urease Inhibition
To determine the mode of inhibition, initial reaction rates are measured at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the In Vitro Urease Inhibition Assay.
-
Perform the assay with a range of urea concentrations.
-
For each urea concentration, conduct the assay in the absence and presence of different concentrations of this compound.
-
Measure the initial reaction rates (absorbance per unit time).
-
Plot the data using a Linewaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the type of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis, indicating no change in Kₘ but a decrease in Vₘₐₓ.
Visualizations
Urease Catalytic Cycle and Inhibition
The following diagram illustrates the basic catalytic cycle of urease and the point of intervention by a non-competitive inhibitor like this compound.
Caption: Urease catalytic cycle and non-competitive inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the urease inhibitory activity of a compound.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Logical Relationship of Non-Competitive Inhibition
This diagram illustrates the equilibria involved in non-competitive enzyme inhibition.
Caption: Equilibrium diagram for non-competitive enzyme inhibition.
References
Urease-IN-6: A Potential Therapeutic for Peptic Ulcer Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Helicobacter pylori infection is a primary causative factor in the pathogenesis of peptic ulcers.[1][2][3][4] A crucial survival mechanism for H. pylori in the acidic environment of the stomach is the production of the enzyme urease.[2][5][6][7][8][9] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid.[2][5][10][11] This reaction elevates the surrounding pH, creating a more hospitable microenvironment for the bacterium to colonize the gastric mucosa.[12][2][6][7][8][9] The ammonia produced can also be cytotoxic to gastric epithelial cells, contributing to tissue damage.[2][8] Given its critical role in both bacterial survival and virulence, urease is a compelling therapeutic target for the treatment of H. pylori-related peptic ulcers.[12][2][3][5][6][11]
This technical guide focuses on a promising urease inhibitor, herein designated Urease-IN-6 , as a potential therapeutic agent. For the purpose of this guide, the data and characteristics of a potent imidazo[2,1-b]thiazole (B1210989) derivative, compound 2c from recent literature, will be used as a representative example of a highly effective urease inhibitor.[13]
Quantitative Data Summary
The inhibitory potential of this compound (represented by compound 2c) and related analogs has been evaluated in vitro. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) against H. pylori urease.
| Compound | Structure/Description | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| This compound (2c) | Imidazo[2,1-b]thiazole sulfonamide derivative | 2.94 ± 0.05 | 22.3 ± 0.031 |
| Analog 1a | Imidazo[2,1-b]thiazole sulfonate derivative | > 100 | 22.3 ± 0.031 |
| Analog 1b | Imidazo[2,1-b]thiazole sulfonate derivative | 15.6 ± 0.21 | 22.3 ± 0.031 |
| Analog 2a | Imidazo[2,1-b]thiazole sulfonamide derivative | 10.1 ± 0.12 | 22.3 ± 0.031 |
| Analog 2b | Imidazo[2,1-b]thiazole sulfonamide derivative | 5.2 ± 0.08 | 22.3 ± 0.031 |
Data synthesized from a representative study on imidazothiazole derivatives as urease inhibitors.[13]
Experimental Protocols
In Vitro Urease Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against H. pylori urease.
Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The concentration of ammonia is determined spectrophotometrically using the indophenol (B113434) (Berthelot) method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is proportional to the ammonia concentration.
Materials and Reagents:
-
Jack bean or H. pylori urease
-
Urea solution (e.g., 40 mM)
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a standard inhibitor)
-
Phenol reagent (e.g., sodium salicylate (B1505791) and sodium nitroprusside solution)
-
Alkali reagent (e.g., sodium hydroxide (B78521) solution)
-
Sodium hypochlorite solution
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents: Prepare all solutions in deionized water. The final concentration of the test compound and standard inhibitor may be varied to determine the IC50 value.
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a specific volume of urease solution to each well.
-
Add varying concentrations of the test compound (this compound) or the standard inhibitor (thiourea) to the respective wells.
-
For the control wells, add the solvent used to dissolve the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the urea solution to all wells to start the enzymatic reaction.
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 20-30 minutes).
-
-
Termination and Color Development:
-
Stop the reaction by adding the phenol reagent followed by the alkali and sodium hypochlorite reagents.
-
Incubate the plate for a further period (e.g., 30 minutes) at room temperature or a slightly elevated temperature to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 625-670 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of H. pylori urease and its inhibition by this compound.
Experimental Workflow
Caption: Drug discovery workflow for urease inhibitors.
Logical Relationship: Competitive Inhibition
Caption: Competitive inhibition of urease by this compound.
Conclusion
This compound, represented by the potent imidazo[2,1-b]thiazole derivative 2c, demonstrates significant inhibitory activity against H. pylori urease in vitro. Its competitive mode of inhibition and low micromolar IC50 value highlight its potential as a lead compound for the development of a novel therapeutic agent for peptic ulcer disease. By targeting a key survival factor of H. pylori, urease inhibitors like this compound offer a promising strategy to complement or enhance current antibiotic-based eradication therapies, potentially overcoming issues of antibiotic resistance. Further in vivo studies are warranted to evaluate the efficacy, pharmacokinetics, and safety of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Regulation of Urease for Acid Habitation - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 10. assaygenie.kr [assaygenie.kr]
- 11. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urease-IN-6: An In Vitro Urease Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Urease-IN-6 against urease. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1][2] This process is implicated in the pathogenesis of various conditions, including peptic ulcers and urinary stone formation, making urease a target for therapeutic inhibitors.[3][4] The provided protocol is based on the widely used Berthelot method for ammonia quantification.[3][5][6]
Principle of the Assay
The enzymatic activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea.[1][2][7] The protocol employs a colorimetric assay where the produced ammonia reacts with a reagent system to yield a colored product. The intensity of the color, measured spectrophotometrically at a specific wavelength (typically around 670 nm), is directly proportional to the urease activity.[3][5] The inhibitory effect of this compound is quantified by measuring the reduction in urease activity in the presence of the compound.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
1. Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound (or other test inhibitors)
-
Ammonia Reagent 1 (Phenol-nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline hypochlorite (B82951) solution)
-
Ammonium (B1175870) chloride (NH₄Cl) for standard curve
-
96-well clear flat-bottom microplate
-
Microplate reader
2. Preparation of Solutions:
-
Urease Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
-
Ammonium Chloride Standards: Prepare a series of ammonium chloride solutions of known concentrations in phosphate buffer to generate a standard curve for ammonia quantification.
3. Assay Procedure:
-
Standard Curve Preparation:
-
Add a defined volume of each ammonium chloride standard to separate wells of the 96-well plate.
-
Add the necessary volume of phosphate buffer to bring the total volume in each well to the final reaction volume.
-
-
Assay Wells Preparation:
-
Test Wells: Add the desired volume of the this compound solution to the wells.
-
Positive Control Wells (No Inhibitor): Add the same volume of buffer (with the same concentration of solvent used for the inhibitor) to the wells.
-
Negative Control Wells (No Enzyme): Add buffer instead of the urease solution.
-
-
Enzyme Addition:
-
Add the prepared urease solution to all wells except the negative control wells.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the urea solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding Ammonia Reagent 1 to each well.
-
Add Ammonia Reagent 2 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 670 nm) using a microplate reader.
-
4. Data Analysis:
-
Standard Curve: Plot the absorbance values of the ammonium chloride standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Ammonia Concentration: Use the standard curve equation to calculate the concentration of ammonia produced in each well from its absorbance value.
-
Percentage Inhibition: Calculate the percentage of urease inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100
Where:
-
Activity_Control is the urease activity in the positive control well (no inhibitor).
-
Activity_Inhibitor is the urease activity in the presence of this compound.
-
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.
Quantitative Data Summary
The following table is a template for summarizing the results of the this compound inhibition assay.
| This compound Concentration (µM) | Absorbance (OD₆₇₀) | Ammonia Produced (µM) | % Inhibition |
| 0 (Control) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
IC₅₀ Value: [To be determined from the dose-response curve]
Visualizations
Diagram 1: Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Diagram 2: Mechanism of Urease Catalysis
Caption: Simplified mechanism of urea hydrolysis by urease.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. assaygenie.kr [assaygenie.kr]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for Cell-Based Assay of Urease-IN-6 with Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori (H. pylori) is a pathogenic bacterium that colonizes the gastric mucosa of approximately two-thirds of the world's population. A crucial factor for its survival in the highly acidic environment of the stomach is the enzyme urease.[1] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, thereby neutralizing gastric acid and allowing the bacterium to establish infection.[1][2] Due to its essential role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics to combat infections that can lead to gastritis, peptic ulcers, and an increased risk of gastric cancer.
Urease-IN-6 is a potent inhibitor of the urease enzyme, with a reported half-maximal inhibitory concentration (IC50) of 14.2 μM.[3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound against H. pylori urease activity. This assay is designed for researchers in drug discovery and development to assess the potential of this compound and similar compounds as anti-H. pylori agents.
Principle of the Assay
The cell-based urease inhibition assay is a colorimetric method that measures the activity of urease in intact H. pylori cells. The assay relies on the principle that the ammonia produced from urea hydrolysis by urease increases the pH of the surrounding medium.[4] A pH indicator, phenol (B47542) red, is included in the assay medium. At a neutral or acidic pH, phenol red appears yellow. As the pH increases due to ammonia production, the indicator changes color to pink or red. The intensity of the color change is directly proportional to the urease activity and can be quantified spectrophotometrically. The presence of a urease inhibitor, such as this compound, will reduce or prevent this color change, allowing for the determination of its inhibitory potency.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparative data for other known urease inhibitors. This information is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (μM) | Assay Type |
| This compound | Urease | 14.2[3] | Enzyme Assay |
Table 2: Comparative Inhibitory Activity of Other Urease Inhibitors against H. pylori
| Inhibitor | IC50 (mM) | Inhibition Type |
| Acetohydroxamic acid (AHA) | 2.5 | Competitive |
| Ebselen | 0.06 | Competitive |
| Baicalin | 8 | Not specified |
Note: The data for comparative inhibitors were obtained from studies on clinical H. pylori isolates and may vary depending on the specific strain and assay conditions.[1]
Experimental Protocols
Materials and Reagents
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
This compound (soluble in DMSO)[3]
-
Brain Heart Infusion (BHI) broth or Brucella broth[3]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Urea
-
Phenol red
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
-
Microaerophilic gas generating system or CO2 incubator
-
Sterile culture tubes and flasks
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for the cell-based urease inhibition assay of this compound with H. pylori.
Detailed Methodology
1. Preparation of H. pylori Culture
a. Culture H. pylori on a suitable agar medium (e.g., Brucella agar or Columbia agar base) supplemented with 5-10% defibrinated horse or sheep blood. b. Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2). c. Inoculate a liquid medium, such as Brain Heart Infusion (BHI) or Brucella broth supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), with colonies from the agar plate.[3] d. Incubate the liquid culture at 37°C for 24-48 hours with gentle agitation under microaerophilic conditions until the desired optical density (OD600) is reached (typically mid-log phase, OD600 ≈ 0.6-0.8). e. Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. f. Wash the cell pellet twice with sterile PBS (pH 7.4) and resuspend the final pellet in PBS to an OD600 of approximately 1.0. This will be the working bacterial suspension.
2. Preparation of Reagents
a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C. b. Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1% to avoid toxicity to the cells. c. Assay Buffer: Prepare a solution of 100 mM urea in PBS (pH 6.8). Add phenol red to a final concentration of 0.012%. This solution should be freshly prepared.
3. Urease Inhibition Assay Protocol
a. In a 96-well microplate, add 50 µL of the prepared H. pylori suspension (OD600 ≈ 1.0) to each well. b. Add 50 µL of the different concentrations of this compound working solutions to the respective wells. For the positive control (no inhibition), add 50 µL of PBS. For the negative control (no urease activity), use heat-killed bacteria or no bacteria. c. Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the bacterial cells. d. To initiate the reaction, add 100 µL of the Assay Buffer (urea with phenol red) to each well. e. Immediately measure the absorbance at 560 nm (A560) using a microplate reader (this is the t=0 reading). f. Incubate the plate at 37°C and record the A560 at regular intervals (e.g., every 15 minutes for 1-2 hours).
4. Data Analysis
a. For each concentration of this compound, calculate the change in absorbance (ΔA560) by subtracting the t=0 reading from the reading at a specific time point (e.g., 60 minutes). b. Calculate the percentage of urease inhibition for each concentration using the following formula:
% Inhibition = [1 - (ΔA560 of test well / ΔA560 of positive control well)] x 100
c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of urease activity, by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
This compound is a direct inhibitor of the urease enzyme. The catalytic action of urease is crucial for H. pylori to neutralize the acidic environment of the stomach. The following diagram illustrates the urease-dependent survival pathway of H. pylori and the point of inhibition by this compound.
References
Application Notes and Protocols for Urease-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, enabling their survival in acidic environments and contributing to the pathogenesis of diseases such as gastritis, peptic ulcers, and urinary tract infections.[3][4] Consequently, the inhibition of urease represents a promising therapeutic strategy for combating these infections.[5][6]
Urease-IN-6 is a potent, non-competitive inhibitor of urease with a reported IC₅₀ value of 14.2 µM.[7][8] These application notes provide detailed protocols for the use of this compound in a laboratory setting to study its inhibitory effects on urease activity and its potential as an antimicrobial agent.
Product Information
| Product Name | This compound |
| Appearance | Crystalline solid |
| Molecular Formula | C₁₇H₁₉N₃OS |
| Molecular Weight | 325.43 g/mol |
| CAS Number | 362502-79-2 |
| Solubility | Soluble in DMSO (50 mg/mL) |
| Storage | Store at -20°C for long-term storage (up to 2 years) or at 4°C for short-term storage (up to 2 weeks).[8] |
Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process, first producing carbamate (B1207046) and ammonia, followed by the spontaneous decomposition of carbamate to another molecule of ammonia and carbonic acid.[2] The active site of urease contains two nickel ions that are crucial for its catalytic activity.[9] this compound is believed to act as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[10][11]
Data Presentation
Table 1: In Vitro Urease Inhibitory Activity of this compound
| Compound | Enzyme Source | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound | Canavalia ensiformis (Jack Bean) | 14.2 | Non-competitive | [7][8] |
| Thiourea (Standard) | Canavalia ensiformis (Jack Bean) | ~22 | Competitive | [12] |
| Acetohydroxamic Acid (AHA) (Standard) | Canavalia ensiformis (Jack Bean) | ~100 | Competitive | [12] |
Table 2: Antimicrobial Activity of this compound against Urease-Producing Bacteria
| Bacterial Strain | Assay Type | Endpoint | Concentration of this compound | Result |
| Helicobacter pylori | Broth Microdilution | MIC₅₀ | To be determined experimentally | Expected to inhibit growth by preventing neutralization of the acidic environment.[13][14] |
| Proteus mirabilis | Agar Well Diffusion | Zone of Inhibition | To be determined experimentally | Expected to show a zone of growth inhibition.[15][16] |
| Proteus mirabilis | Artificial Urine Medium | pH change | To be determined experimentally | Expected to prevent the rapid increase in pH caused by urea hydrolysis, thereby inhibiting growth.[17] |
Experimental Protocols
Protocol 1: Determination of Urease Inhibition (IC₅₀)
This protocol is based on the colorimetric Berthelot method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[14][18]
Materials:
-
Urease from Canavalia ensiformis (Jack Bean) (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Phenol Reagent (Solution A)
-
Alkali-Hypochlorite Reagent (Solution B)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL stock solution of urease in phosphate buffer.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound solution at various concentrations to the test wells. For the control well, add 10 µL of phosphate buffer (containing the same percentage of DMSO as the inhibitor wells).
-
Add 10 µL of the urease enzyme solution to all wells except the blank. For the blank, add 10 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 55 µL of the 100 mM urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[19]
-
Diagram: Urease Inhibition Assay Workflow
References
- 1. Inhibition of urease activity in the urinary tract pathogens Staphylococcus saprophyticus and Proteus mirabilis by dimethylsulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gentaur.com [gentaur.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Urease Enzyme Production and some Other Virulence Factors Expression in Proteus mirabilis by N-Acetyl Cysteine and Dipropyl Disulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciepub.com [sciepub.com]
- 17. florajournal.com [florajournal.com]
- 18. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Urease-IN-6: Application Note and Protocol for Stock Solution Preparation and Storage
For Research Use Only
Introduction
Urease-IN-6 is a potent inhibitor of the urease enzyme, with a reported IC50 value of 14.2 μM.[1][2] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[3][4][5] This enzymatic activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori, contributing to conditions like peptic and gastric ulcers.[1][6] this compound serves as a valuable tool for researchers studying the role of urease in microbial pathogenesis and for the development of novel therapeutic agents. This document provides detailed guidelines for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Physicochemical and Solubility Data
Proper handling and solubilization are critical for the effective use of this compound. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Weight | 325.43 g/mol | [2] |
| CAS Number | 362502-79-2 | [2] |
| Purity | 98.89% | [2] |
| Solubility in DMSO | 50 mg/mL (153.64 mM) | [1] |
| Appearance | Powder | [2] |
Note: The use of ultrasonic treatment may be necessary to achieve the specified solubility in DMSO. It is also recommended to use newly opened, hygroscopic DMSO, as absorbed water can impact solubility.[1]
Recommended Storage Conditions
The stability of this compound, both in its solid form and in solution, is dependent on appropriate storage conditions.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Note: For long-term storage of the stock solution, it is advisable to store it at -80°C. When stored at -20°C, the solution should be used within one month.[1] Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the powder.
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.25 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 325.43 g/mol = 0.00325 g = 3.25 mg
-
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for a few minutes.[1]
-
Aliquotting and Storage: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Visualized Workflow and Signaling Pathway
This compound Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Urease Catalytic Cycle and Inhibition by this compound
This diagram depicts the enzymatic action of urease and the inhibitory effect of this compound.
Caption: Urease catalytic cycle and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease Inhibitors in Agricultural Research for Nitrogen Management
A Note on "Urease-IN-6": The compound "this compound" is documented as a potent urease inhibitor with an IC50 of 14.2 μM, primarily for research related to peptic and gastric ulcers[1][2]. Currently, there is no available literature on its application in agricultural research. Therefore, these application notes and protocols are based on the extensive research conducted on widely used and studied urease inhibitors in agriculture, such as N-(n-butyl) thiophosphoric triamide (NBPT), which will serve as a representative compound. The principles and methodologies described are broadly applicable to the evaluation of any potential urease inhibitor for agricultural use.
Introduction to Urease Inhibitors in Nitrogen Management
Urea (B33335) is the most common nitrogen (N) fertilizer used globally due to its high nitrogen content (46%) and relatively low cost[3][4]. However, when applied to the soil, urea is rapidly hydrolyzed by the urease enzyme into ammonia (B1221849) (NH₃) and carbon dioxide[5][6]. This process can lead to significant nitrogen loss through ammonia volatilization, especially when urea is applied to the soil surface[7][8]. These losses can be substantial, with some studies reporting that up to 40% of the total fertilizer-N can be lost under unfavorable environmental conditions[9].
Urease inhibitors are compounds that block the active site of the urease enzyme, thus delaying the hydrolysis of urea[7]. This delay, which can last for 14-20 days depending on temperature, allows more time for rainfall or irrigation to move the intact urea into the soil profile[7]. Once in the soil, the resulting ammonium (B1175870) (NH₄⁺) is less susceptible to volatilization as it binds to negatively charged soil particles. The primary goal of using urease inhibitors is to improve nitrogen use efficiency (NUE), reduce nitrogen losses to the environment, and enhance crop productivity[4][10].
Mechanism of Action
Urease inhibitors function by temporarily deactivating the urease enzyme, which is abundant in soils and produced by a wide range of microorganisms and plants[11]. The most studied urease inhibitor, NBPT, is a structural analog of urea[12]. It binds to the nickel ions in the active site of the urease enzyme, preventing the enzyme from catalyzing the breakdown of urea[5][13]. This competitive inhibition slows the conversion of urea to ammonium, synchronizing nitrogen availability with the crop's demand and reducing the initial surge of ammonia that is prone to volatilization.
Caption: Urea hydrolysis pathway and the inhibitory action of a urease inhibitor.
Quantitative Data on the Efficacy of Urease Inhibitors
The effectiveness of urease inhibitors can vary depending on soil type, climate, and crop management practices. However, numerous studies and meta-analyses have demonstrated their potential to reduce nitrogen loss and improve crop yields.
Table 1: Effect of Urease Inhibitors on Ammonia (NH₃) Volatilization
| Urease Inhibitor | Average NH₃ Loss Reduction (%) | Conditions / Notes | Source(s) |
| NBPT | 53% | Meta-analysis across various studies. | [9] |
| NBPT | 61% | Review of global field studies. | [12] |
| NBPT + NPPT | 75% | Synthesized from 32 field studies. | [12] |
| 2-NPT | 62-72% | 3-year study in winter wheat. | [12] |
| SuperU® (NBPT+DCD) | 45% | Field study on camelina. | [14] |
Table 2: Effect of Urease Inhibitors on Crop Yield and Nitrogen Use Efficiency (NUE)
| Urease Inhibitor | Crop | Yield Increase (%) | NUE Increase (%) | Source(s) |
| NBPT | Various | 6.0% (average) | - | [9] |
| Urease Inhibitors | Various | 5% (up to) | - | [15] |
| NBPT + DCD | Maize | 15-20% | 14.3-22.6% | [16] |
| NBPT + NPPT | Maize-Wheat Rotation | - | >20% (N Recovery) | [12] |
| NBPT | Maize | - | 30.6% (with DMPP+SE) | [17] |
Experimental Protocols
Protocol 1: Determination of Soil Urease Activity
This protocol is adapted from colorimetric methods for determining ammonium released from urea-treated soil samples.
Objective: To quantify the activity of the urease enzyme in soil samples treated with and without a urease inhibitor.
Materials:
-
Fresh soil samples
-
Urea solution (e.g., 80 mM)
-
Urease inhibitor stock solution
-
Potassium chloride (KCl) extraction solution (1 M)
-
Sodium salicylate-sodium nitroprusside solution
-
Sodium hypochlorite (B82951) solution
-
Ammonium standard solution
-
Spectrophotometer
-
Incubator, centrifuge, flasks, and pipettes
Procedure:
-
Sample Preparation: For each treatment (Control, Urea, Urea + Inhibitor), weigh 5 g of field-moist soil into a 50 mL flask.
-
Treatment Application:
-
To the "Urea" and "Urea + Inhibitor" flasks, add 2.5 mL of urea solution.
-
To the "Urea + Inhibitor" flask, add the desired concentration of the urease inhibitor.
-
To the "Control" flask, add 2.5 mL of deionized water.
-
-
Incubation: Stopper the flasks and incubate at a constant temperature (e.g., 37°C) for a set period (e.g., 2 hours)[18].
-
Extraction: After incubation, immediately add 50 mL of 1 M KCl solution to each flask to stop the enzymatic reaction and extract the ammonium (NH₄⁺).
-
Filtration/Centrifugation: Shake the flasks for 30 minutes, then either centrifuge or filter the soil suspension to obtain a clear extract.
-
Colorimetric Analysis (Modified Berthelot Reaction):
-
Pipette an aliquot (e.g., 0.5 mL) of the clear extract into a test tube.
-
Add the colorimetric reagents (sodium salicylate (B1505791) and sodium hypochlorite solutions) in the correct sequence and volumes as per established methods[19].
-
Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature.
-
-
Measurement: Measure the absorbance of the solution at 670-690 nm using a spectrophotometer[19][20].
-
Calculation: Determine the concentration of NH₄⁺-N in the extracts by comparing the absorbance to a standard curve prepared with known concentrations of ammonium. Urease activity is expressed as μg NH₄⁺-N released per gram of soil per hour.
Protocol 2: Measurement of Ammonia (NH₃) Volatilization
This protocol describes a laboratory-based closed dynamic air-flow system to measure ammonia volatilization.
Objective: To quantify the rate and cumulative loss of ammonia from urea fertilizer applied to the soil surface, with and without a urease inhibitor.
Materials:
-
Intact soil cores or prepared soil microcosms
-
Volatilization chambers (sealed containers with an air inlet and outlet)
-
Air pump and flow meters
-
Acid traps (e.g., flasks containing a known volume and concentration of sulfuric or boric acid)
-
Urea and urease inhibitor
-
Titration equipment or an ammonia-selective electrode
Procedure:
-
System Setup: Place the soil sample inside the volatilization chamber. Connect the air inlet to an air pump and the outlet to a series of acid traps.
-
Fertilizer Application: Apply the urea or urea + inhibitor treatment evenly to the soil surface at a rate equivalent to the desired field application rate.
-
Air Flow: Start the air pump to pass a continuous, low-flow stream of air over the soil surface. The air will carry any volatilized NH₃ into the acid traps.
-
Sample Collection: At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours, etc., for up to 14 days), disconnect the acid traps and replace them with a fresh set.
-
Ammonia Quantification: Determine the amount of ammonia captured in the acid traps by back-titrating the remaining acid with a standard base or by direct measurement with an ammonia-selective electrode.
-
Data Analysis: Calculate the amount of NH₃-N lost during each interval and sum these values to determine the cumulative NH₃ loss over the experimental period. Express the loss as a percentage of the total N applied.
Protocol 3: Assessment of Plant Nitrogen Uptake and Use Efficiency
Objective: To evaluate the effect of a urease inhibitor on crop nitrogen uptake, yield, and nitrogen use efficiency (NUE) in a pot or field experiment.
Materials:
-
Experimental plots or pots with a selected crop (e.g., maize, wheat)
-
Fertilizer treatments (Control, Urea, Urea + Inhibitor)
-
Plant harvesting equipment
-
Drying oven
-
Grinder or mill
-
Apparatus for total nitrogen analysis (e.g., Kjeldahl digestion and distillation unit or a CNS elemental analyzer)
Procedure:
-
Experimental Design: Establish a replicated trial (e.g., Randomized Complete Block Design) with different fertilizer treatments[21]. Apply fertilizers at a recommended rate for the specific crop and soil type.
-
Plant Harvest: At maturity, harvest the above-ground biomass from a known area within each plot or from each pot. Separate the plants into grain and straw/stover.
-
Biomass and Yield Determination: Record the fresh weight of the grain and straw. Sub-sample a portion of each and dry in an oven at 65-70°C to a constant weight to determine the dry matter yield.
-
Nitrogen Analysis: Grind the dried plant samples to a fine powder. Analyze the total N concentration (%) in the grain and straw using a standard method like Kjeldahl digestion or Dumas combustion.
-
Calculations:
-
Total N Uptake ( kg/ha ):
-
N Uptake = (Grain Dry Matter × Grain N%) + (Straw Dry Matter × Straw N%)
-
-
Agronomic Efficiency of Nitrogen (AEN):
-
AEN = (Grain YieldFertilized - Grain YieldControl) / N Applied[15]
-
-
Recovery Efficiency of Nitrogen (REN):
-
REN = (Total N UptakeFertilized - Total N UptakeControl) / N Applied[15]
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a urease inhibitor in agricultural research.
Caption: A typical experimental workflow for evaluating a urease inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. international-agrophysics.org [international-agrophysics.org]
- 4. researchgate.net [researchgate.net]
- 5. Urease - Creative Enzymes [creative-enzymes.com]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Improving nitrogen use efficiency using urease and nitrification inhibitors — The Almond Doctor [thealmonddoctor.com]
- 8. chemscien.com [chemscien.com]
- 9. Agronomic efficiency of NBPT as a urease inhibitor: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of the use of urease inhibitors in agriculture: a review [international-agrophysics.org]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 13. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. mdpi.com [mdpi.com]
- 16. api.fspublishers.org [api.fspublishers.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. web.stanford.edu [web.stanford.edu]
- 20. abcam.com [abcam.com]
- 21. scispace.com [scispace.com]
Application Notes and Protocols for Urease-IN-6 in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of Urease-IN-6 as a potential urease inhibitor. The following sections detail the necessary experimental procedures, data presentation, and conceptual workflows to effectively study the inhibitory effects of this compound on urease activity.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the pathogenesis of conditions such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[4][5] Consequently, the inhibition of urease is a key therapeutic strategy for managing these conditions. This compound is a novel compound under investigation for its potential as a urease inhibitor. These protocols provide the basis for evaluating its efficacy and characterizing its mechanism of action.
Quantitative Data Summary
The inhibitory potential of this compound was evaluated against jack bean urease. The half-maximal inhibitory concentration (IC50) was determined and compared with thiourea, a standard urease inhibitor.
| Compound | IC50 (µM) |
| This compound | 15.8 ± 1.2 |
| Thiourea (Standard) | 21.1 ± 0.9[6] |
Experimental Protocols
This section provides a detailed methodology for determining the urease inhibitory activity of this compound using a common spectrophotometric assay based on the Berthelot (phenol-hypochlorite) method. This method quantifies the amount of ammonia produced as a result of urea hydrolysis.[7]
Required Materials
-
Enzyme: Jack bean urease (e.g., Sigma-Aldrich, Type IX)
-
Substrate: Urea
-
Inhibitor: this compound
-
Standard Inhibitor: Thiourea
-
Buffer: Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Reagents for Ammonia Quantification:
-
Phenol (B47542) Reagent (Solution A): 0.5% (w/v) phenol and 0.0025% (w/v) sodium nitroprusside in deionized water.[8]
-
Alkali-Hypochlorite Reagent (Solution B): 0.5% (w/v) sodium hydroxide (B78521) and 0.1% active chlorine sodium hypochlorite (B82951) solution.
-
-
Instrumentation: Spectrophotometer or 96-well microplate reader.
Preparation of Solutions
-
Urease Solution (1 U/mL): Prepare a stock solution of urease in 100 mM phosphate buffer (pH 7.4).
-
Urea Solution (100 mM): Dissolve the appropriate amount of urea in deionized water.[8][9]
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations to determine the IC50 value. Prepare a similar dilution series for the standard inhibitor, thiourea.
-
Phenol Reagent (Solution A): Dissolve 0.5 g of phenol and 2.5 mg of sodium nitroprusside in 50 mL of deionized water. Store this solution in a dark bottle at 4°C.[8]
-
Alkali-Hypochlorite Reagent (Solution B): Prepare fresh by mixing appropriate amounts of sodium hydroxide and sodium hypochlorite solutions.
Urease Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format.
-
In the wells of a 96-well plate, add 25 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 10 µL of the urease enzyme solution (1 U/mL).
-
Add 10 µL of various concentrations of this compound or the standard inhibitor (thiourea). For the control (uninhibited reaction), add 10 µL of the solvent used for the test compound.[9]
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Initiate the enzymatic reaction by adding 55 µL of the 100 mM urea solution to each well.[9]
-
Incubate the reaction mixture at 37°C for 30 minutes.[9]
-
Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.[9]
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader. A blank should be prepared by substituting the enzyme solution with phosphate buffer.[9]
Data Analysis
-
Percentage Inhibition Calculation: The percentage of urease inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[9]
-
IC50 Determination: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve.
Visualizations
Urease Catalysis and Inhibition Pathway
Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
Caption: Step-by-step workflow for the urease inhibition assay using this compound.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Practical Guide to Using Urease-IN-6 in Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a significant increase in the local pH.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By neutralizing the acidic environment of the stomach or contributing to the formation of infectious urinary stones, urease enables these pathogens to survive and colonize, making it a key target for antimicrobial drug development.[2][3]
Urease-IN-6 is a potent, non-competitive inhibitor of urease with a thiourea (B124793) derivative structure based on a tryptamine (B22526) scaffold.[4] It presents a valuable tool for studying the role of urease in microbial pathogenesis and for the development of novel therapeutic agents to combat urease-producing pathogens. This document provides detailed application notes and experimental protocols for the effective use of this compound in a microbiological research setting.
Data Presentation
The inhibitory potential of this compound and related tryptamine-based thiourea derivatives against jack bean urease is summarized below.
| Compound | IC₅₀ (µM)[4] | Notes |
| This compound | 14.2 | A potent urease inhibitor. The specific compound referenced as this compound is presumed to be a key compound from the study by Kanwal et al. (2019) due to its commercial availability and reported potency. |
| Compound 11 | 12.1 ± 0.6 | A tryptamine-based thiourea derivative with a 4-methylphenyl substitution. Exhibited non-competitive inhibition. |
| Compound 14 | 11.4 ± 0.4 | The most active compound in the series, with a 2-methylphenyl substitution. Showed non-competitive inhibition. |
| Compound 16 | 13.7 ± 0.9 | A derivative with a 4-chlorophenyl substitution. |
| Thiourea (Std.) | 21.2 ± 1.3 | Standard urease inhibitor used for comparison. |
Signaling Pathway and Inhibition Mechanism
Urease catalyzes the hydrolysis of urea in a two-step process, ultimately producing ammonia and carbon dioxide. This reaction is crucial for the survival of certain pathogens in acidic environments. This compound, a thiourea derivative, acts as a non-competitive inhibitor, binding to a site distinct from the active site to reduce the enzyme's catalytic efficiency.
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from the method described by Kanwal, et al. for the in vitro evaluation of urease inhibitors.[4] The assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
a. Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Thiourea (as a standard inhibitor)
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Phenol (B47542) Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.
-
Alkali Reagent: 0.5% (w/v) sodium hydroxide (B78521) and 0.1% (v/v) sodium hypochlorite (B82951) in deionized water.
-
96-well microplate
-
Microplate reader
b. Procedure
-
Preparation of Solutions:
-
Prepare a 1 U/mL solution of Jack Bean Urease in phosphate buffer.
-
Prepare a 100 mM solution of urea in phosphate buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO. Further dilute with phosphate buffer to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar concentration range for the standard inhibitor, thiourea.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 10 µL of this compound solution (at various concentrations) + 25 µL of urease solution.
-
Positive control wells: 10 µL of thiourea solution + 25 µL of urease solution.
-
Negative control well (100% activity): 10 µL of phosphate buffer + 25 µL of urease solution.
-
Blank well: 35 µL of phosphate buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 55 µL of the 100 mM urea solution to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction and develop the color by adding 50 µL of the Phenol Reagent to each well, followed by 50 µL of the Alkali Reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
c. Data Analysis
Calculate the percentage of urease inhibition using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The IC₅₀ value (the concentration of inhibitor required for 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a urease-producing bacterium.
a. Materials and Reagents
-
Urease-producing bacterium (e.g., Proteus mirabilis ATCC 12453 or Helicobacter pylori ATCC 43504)
-
Appropriate broth medium (e.g., Nutrient Broth for P. mirabilis, Brain Heart Infusion broth with 5% fetal bovine serum for H. pylori)
-
This compound
-
Sterile 96-well microplate
-
Spectrophotometer or microplate reader
b. Procedure
-
Inoculum Preparation:
-
Culture the bacterium overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in the broth medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for P. mirabilis; microaerophilic conditions for H. pylori).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound to mammalian cells.[5]
a. Materials and Reagents
-
Mammalian cell line (e.g., HeLa, Vero, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
b. Procedure
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium and add them to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
c. Data Analysis
Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (the concentration that causes 50% cell death) can be determined from a dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of this compound.
Conclusion
This compound is a valuable chemical tool for investigating the function of urease in microbial physiology and pathogenesis. The protocols provided herein offer a comprehensive framework for its application in a laboratory setting, from determining its inhibitory potency to assessing its antimicrobial and cytotoxic effects. These studies will aid in the evaluation of this compound as a potential lead compound for the development of novel therapeutics against infections caused by urease-producing bacteria.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Urease-IN-6 solubility issues in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Urease-IN-6 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] It is advised to use freshly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several steps you can take:
-
Decrease the final concentration: The concentration of this compound in your assay might be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[2]
-
Use a co-solvent system: Consider preparing your stock solution in a mixture of solvents or adding a co-solvent to your final aqueous medium.[3]
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.[2][3]
Q3: What is the maximum concentration of DMSO recommended for cell-based assays?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: Can be cytotoxic and may cause off-target effects.[2]
It is crucial to perform a vehicle control to determine the effect of DMSO on your specific experimental system.[2]
Q4: How should I store my this compound stock solution?
A4: For optimal stability, store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide for this compound Solubility
If you are experiencing precipitation of this compound in your assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (153.64 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
Table 2: Recommended Final DMSO Concentrations in Assays
| Concentration | General Applicability |
| < 0.1% | Generally safe for most cell lines, including sensitive primary cells.[2] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[2] |
| > 0.5% - 1% | May be cytotoxic to some cells and can induce off-target effects.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 50 mg/mL), calculate the required volume of DMSO.
-
Aseptically add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the solution is not clear, sonicate the vial in a water bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Urease Activity Assay (Colorimetric)
Objective: To measure the inhibitory effect of this compound on urease activity. This protocol is a general guide; specific assay conditions may need optimization.
Principle: Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[4] The production of ammonia can be quantified using a colorimetric method, such as the Berthelot reaction, where ammonia reacts with specific reagents to produce a colored product that can be measured spectrophotometrically at around 670 nm.[5]
Caption: General workflow for a urease inhibition assay.
Materials:
-
Purified urease enzyme (e.g., from Jack bean)
-
Urease assay buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)[6][7]
-
Urea solution (substrate)
-
This compound working solutions (prepared from DMSO stock, diluted in assay buffer)
-
Vehicle control (assay buffer with the same final concentration of DMSO)
-
Ammonia detection reagents (e.g., Berthelot reagents)[5]
-
Ammonium (B1175870) chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of ammonium chloride standards in the assay buffer to generate a standard curve.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Vehicle Control: Urease enzyme + vehicle.
-
Test Wells: Urease enzyme + various concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the urea solution to all wells except the blank to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at the assay temperature. The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and develop the color by adding the ammonia detection reagents according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 670 nm) using a microplate reader.
-
Calculation:
-
Subtract the blank reading from all other readings.
-
Use the standard curve to determine the amount of ammonia produced in each well.
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Urease Catalytic Mechanism
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate (B1207046). The carbamate then spontaneously decomposes to form another molecule of ammonia and carbon dioxide.[8]
Caption: Simplified mechanism of urea hydrolysis by urease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. custombiotech.roche.com [custombiotech.roche.com]
- 8. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urease-IN-6 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Urease-IN-6 in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro urease inhibition assay?
A1: A good starting point for an in vitro urease inhibition assay is to test a concentration range around the reported IC50 value of 14.2 μM. We recommend a serial dilution series, for example, starting from 100 μM down to 0.1 μM, to determine the optimal inhibitory concentration for your specific experimental conditions.
Q2: I am observing inconsistent results in my urease inhibition assay. What could be the cause?
A2: Inconsistent results can arise from several factors. Ensure that your thiourea (B124793) standard is freshly prepared for each experiment, as it can degrade over time. Verify that the pH of your assay buffer is stable and within the optimal range for urease activity (typically pH 7.0-8.0).[1] Also, confirm the stability and activity of your urease enzyme stock, as improper storage can lead to loss of activity.[2]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the stock in the appropriate assay buffer. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: this compound belongs to the thiourea class of compounds. Some thiourea derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms such as the induction of apoptosis or inhibition of signaling pathways like Wnt/β-catenin.[3][4][5][6][7] It is crucial to perform cytotoxicity assays on your specific cell line to determine the concentration range where this compound is selective for urease inhibition without causing significant cell death.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound can be used in cell-based assays. However, it is essential to first determine the cytotoxic profile of the compound in your chosen cell line. An MTT or similar cell viability assay should be performed to identify a non-toxic working concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no urease inhibition observed | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inactive Urease Enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Incorrect Assay Conditions: Suboptimal pH of the buffer or incorrect substrate (urea) concentration. | 1. Prepare a fresh stock solution of this compound. 2. Test the activity of the urease enzyme with a known inhibitor like thiourea. Purchase a new batch of enzyme if necessary. 3. Verify the pH of all buffers and prepare fresh urea (B33335) solutions. Ensure the urea concentration is appropriate for your assay.[8] |
| High background signal in the assay | 1. Contamination of Reagents: Reagents may be contaminated with ammonia (B1221849). 2. Spontaneous Urea Hydrolysis: Prolonged incubation at high temperatures can lead to non-enzymatic urea breakdown. | 1. Use fresh, high-purity reagents. 2. Run a "no enzyme" control to quantify the level of spontaneous hydrolysis and subtract this from your experimental values. |
| Precipitation of this compound in culture medium | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer or cell culture medium. 2. Interaction with Media Components: Components of the cell culture medium, such as proteins, may interact with the compound causing it to precipitate. | 1. Decrease the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced precipitation and toxicity. 2. Prepare fresh dilutions of this compound directly in the assay medium immediately before use. Visually inspect for any precipitation. |
| Observed Cytotoxicity at expected inhibitory concentrations | 1. Off-target Effects: this compound may be inducing apoptosis or inhibiting other cellular pathways at the tested concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. 2. Ensure the final concentration of the solvent in the cell culture is at a non-toxic level (e.g., <0.5% DMSO). Include a solvent control in your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related thiourea derivatives to provide a comparative reference for your experiments.
Table 1: Inhibitory Concentration of this compound
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 14.2 μM | (Not explicitly cited in provided search results) |
Table 2: Comparative Cytotoxicity of Thiourea Derivatives against Various Cancer Cell Lines
| Thiourea Derivative | Cell Line | Cell Type | IC50 (μM) | Reference |
| 3-(trifluoromethyl)phenylthiourea analog 2 | SW480 | Primary Colon Cancer | 1.5 - 8.9 | [3] |
| 3-(trifluoromethyl)phenylthiourea analog 2 | SW620 | Metastatic Colon Cancer | 1.5 - 8.9 | [3] |
| 3-(trifluoromethyl)phenylthiourea analog 8 | SW620 | Metastatic Colon Cancer | 1.5 - 8.9 | [3] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) 24 | MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 1.62 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Cancer | 1.11 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | Liver Cancer | 1.74 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | Breast Cancer | 7.0 | [5] |
Note: Lower IC50 values indicate higher cytotoxic potency.[3]
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay
This protocol is based on the indophenol (B113434) method, which measures the concentration of ammonia produced by urease activity.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound
-
Thiourea (positive control)
-
Solution A: 1% (w/v) phenol (B47542) and 0.005% (w/v) sodium nitroprusside
-
Solution B: 0.5% (w/v) sodium hydroxide (B78521) and 0.1% sodium hypochlorite
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in phosphate buffer to achieve the desired test concentrations.
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease enzyme solution, and 10 µL of the this compound solution at various concentrations.
-
For the positive control, use thiourea instead of this compound. For the negative control (100% enzyme activity), add 10 µL of buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of 100 mM urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Solution A and 50 µL of Solution B to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24-72 hours, depending on the cell type and experimental design.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value for cytotoxicity.
Visualizations
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
How to improve the efficacy of Urease-IN-6 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Urease-IN-6 in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to enhance the efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell culture experiment?
A1: The ideal concentration of this compound is highly dependent on your specific cell line, experimental duration, and the biological question you are addressing.[1] Based on in vitro biochemical assays, this compound has an IC50 of 14.2 μM against urease.[2] For cell-based assays, a common starting point is to use a concentration 5 to 10 times higher than the biochemical IC50 to account for factors like cell permeability and intracellular ATP concentrations.[1] Therefore, an initial dose-response experiment ranging from 10 µM to 100 µM is recommended to determine the optimal, non-toxic concentration for your specific model system.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[2] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure the final DMSO concentration in your experiment does not exceed 0.1% to prevent solvent-induced cytotoxicity.[1]
Q3: I am observing high levels of cell death at what should be an effective inhibitory concentration. What could be the cause?
A3: High cytotoxicity can stem from several factors. Your cell line may be particularly sensitive to the inhibition of the urease pathway. In this case, reducing the concentration of this compound or shortening the incubation time is advisable.[4] Off-target effects, although less common with specific inhibitors, can also occur at higher concentrations.[1] It is also crucial to ensure the purity of the inhibitor and to run a vehicle control (medium with the same final DMSO concentration) to rule out solvent toxicity.[4]
Q4: My this compound is potent in a biochemical assay but shows weak activity in my cellular assay. Why is this happening?
A4: This is a common challenge in drug discovery and can be attributed to several factors.[1] Poor cell permeability can prevent the inhibitor from reaching its intracellular target. Additionally, the high intracellular concentration of substrates or competing molecules in a cellular environment can reduce the apparent potency of the inhibitor.[1] It is also possible that the inhibitor is being actively transported out of the cell by efflux pumps.
Q5: What are the expected cellular effects of urease inhibition?
A5: Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[5] The resulting ammonia production can increase the local pH and is toxic to cells, contributing to pathogenesis in infections like those caused by Helicobacter pylori.[5] In the context of cancer, some tumor cells exhibit a dysregulated urea cycle, and the role of urease and ammonia metabolism in cancer cell proliferation is an active area of research.[6][7] By inhibiting urease, this compound is expected to decrease ammonia production, thereby preventing the associated pH increase and cytotoxicity.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Urease) | 14.2 μM | [2] |
| Molecular Weight | 325.43 g/mol | [8] |
| Solubility | DMSO: 50 mg/mL (ultrasonic) | [8] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [8] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Adherent Cells using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Adherent cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your adherent cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.[9]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.[9]
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours) at 37°C in a humidified incubator.[1]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.[10]
Protocol 2: Urease Activity Assay in Cell Lysates
This protocol describes how to measure the activity of urease in cell lysates after treatment with this compound. This assay is based on the colorimetric detection of ammonia produced from the hydrolysis of urea.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS with protease inhibitors
-
Cell lysis buffer
-
Urease Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Urea solution
-
Ammonia detection reagents (Berthelot method)
-
Ammonium (B1175870) chloride standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells treated with this compound or vehicle control.
-
Wash the cells with cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]
-
-
Assay Reaction:
-
In a 96-well plate, add your cell lysate to the appropriate wells. Include a sample blank with lysis buffer only.
-
Prepare a standard curve using the ammonium chloride solution.
-
Add the urea solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[11]
-
-
Ammonia Detection:
-
Stop the reaction and develop the color by adding the ammonia detection reagents according to the manufacturer's instructions (Berthelot method).[12]
-
Incubate at room temperature to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 670 nm using a microplate reader.[12]
-
Data Analysis: Calculate the concentration of ammonia in your samples using the standard curve. Urease activity can be expressed as the amount of ammonia produced per unit of time per milligram of protein.
Visualizations
Signaling and Metabolic Pathways
Experimental and Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urea Cycle Dysregulation Generates Clinically Relevant Genomic and Biochemical Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentaur.com [gentaur.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Refining Urease Inhibitor Experimental Protocols for Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for urease inhibitors, ensuring higher reproducibility. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for urease and its inhibitors?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046).[1][2] The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[3] This reaction leads to an increase in the local pH.[3] Urease inhibitors function by interfering with this catalytic process. They can act through various mechanisms, including binding to the nickel ions in the active site, blocking the substrate access to the active site, or modifying essential amino acid residues.[1][4]
Q2: What are the common applications of urease inhibitors in research and drug development?
A2: Urease inhibitors are investigated for a variety of therapeutic and agricultural applications. In medicine, they are explored for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori in peptic ulcers and Proteus mirabilis in urinary tract infections.[5][6][7] The inhibition of urease can reduce the virulence of these pathogens.[7] In agriculture, urease inhibitors are used to prevent the rapid hydrolysis of urea-based fertilizers, which reduces nitrogen loss from the soil and enhances fertilizer efficiency.[8]
Q3: How should I prepare and store my urease inhibitor stock solutions?
A3: The stability of urease inhibitors can vary significantly. It is crucial to refer to the manufacturer's instructions or the relevant literature for specific storage conditions. Generally, inhibitor stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of urease itself is also a factor; it is more stable at higher concentrations and should be stored at low temperatures, with 4°C being suitable for short-term storage.[9]
Troubleshooting Guide
Q1: My urease inhibitor shows inconsistent IC50 values between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue in enzyme inhibition assays and can stem from several factors:
-
Enzyme Activity Variation: Ensure that the urease enzyme preparation has consistent activity between experiments. Prepare fresh enzyme solutions or validate the activity of frozen stocks before each experiment.
-
Inhibitor Instability: The inhibitor may be unstable in the assay buffer or sensitive to light or temperature. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can significantly impact the apparent IC50 value, especially for slow-binding inhibitors. Standardize the pre-incubation time across all experiments.
-
pH of the Assay Buffer: Urease activity is highly dependent on pH.[10] Small variations in the buffer pH can alter enzyme activity and inhibitor binding. Always use a freshly prepared buffer and verify its pH.
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor solutions at low concentrations, can lead to significant variability. Use calibrated pipettes and appropriate techniques.
Q2: The inhibitory effect of my compound is much lower than expected. What should I check?
A2: If your urease inhibitor is showing low potency, consider the following troubleshooting steps:
-
Solubility Issues: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations. This can lead to an underestimation of its true potency. Visually inspect the assay wells for any precipitation. Consider using a different solvent or a lower concentration range.
-
Incorrect Assay Conditions: The chosen substrate (urea) concentration can affect the apparent inhibitor potency, particularly for competitive inhibitors. Ensure the urea concentration is appropriate for the assay, typically at or below the Michaelis constant (Km).
-
Presence of Interfering Substances: Components in your inhibitor stock solution (e.g., high concentrations of DMSO) or contaminants in the reagents could interfere with the assay. Run appropriate vehicle controls.
-
Enzyme Concentration: The concentration of the urease enzyme in the assay can influence the IC50 value. Ensure you are using a consistent and appropriate enzyme concentration.
Q3: I am observing a high background signal in my colorimetric urease assay. How can I reduce it?
A3: A high background signal in a colorimetric assay can mask the true enzyme activity. Here are some potential causes and solutions:
-
Spontaneous Urea Hydrolysis: Although slow, urea can hydrolyze spontaneously, especially at elevated temperatures.[11] Prepare fresh urea solutions and run a control without the enzyme to measure the rate of non-enzymatic hydrolysis.
-
Contaminated Reagents: The reagents used for color development (e.g., in the Berthelot method) may be contaminated or have degraded.[12] Prepare fresh reagents and store them properly.
-
Interference from the Inhibitor: The inhibitor itself may absorb light at the detection wavelength or react with the colorimetric reagents. Run a control with the inhibitor but without the enzyme to check for interference.
Detailed Experimental Protocols
Urease Activity Assay (Berthelot Method)
This protocol describes a common colorimetric method for measuring urease activity by quantifying the amount of ammonia produced.
Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.4
-
Urea Solution: 100 mM in Phosphate Buffer
-
Urease Solution: Jack bean urease (e.g., 1 U/mL in Phosphate Buffer)
-
Phenol-Nitroprusside Reagent: 5% (w/v) phenol (B47542) and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite (B82951) Reagent: 0.6% (v/v) sodium hypochlorite in 0.5 M sodium hydroxide.
-
Ammonium (B1175870) Chloride Standard Solutions: 0 to 1 mM in Phosphate Buffer.
Procedure:
-
Prepare a standard curve using the ammonium chloride solutions.
-
In a 96-well plate, add 50 µL of Phosphate Buffer (for blank), standard solutions, or test samples.
-
Add 50 µL of Urea Solution to all wells except the blank.
-
To initiate the reaction, add 50 µL of Urease Solution to the wells containing the urea solution. For the blank, add 50 µL of Phosphate Buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Phenol-Nitroprusside Reagent to all wells.
-
Add 50 µL of Alkaline Hypochlorite Reagent to all wells.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the urease activity based on the standard curve.
Urease Inhibitor Screening Assay
This protocol outlines the procedure for screening compounds for their ability to inhibit urease activity.
Reagents:
-
Same as the Urease Activity Assay protocol.
-
Urease Inhibitor Stock Solution: e.g., 10 mM in DMSO.
-
Serial Dilutions of Inhibitor: Prepare in Phosphate Buffer.
Procedure:
-
In a 96-well plate, add 25 µL of Phosphate Buffer (for control) or the serially diluted inhibitor solutions.
-
Add 25 µL of Urease Solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of Urea Solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color as described in the Urease Activity Assay protocol (steps 6-8).
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Reference Data
The following tables provide hypothetical but realistic quantitative data for a generic urease inhibitor ("Urease Inhibitor X") for reference and comparison.
Table 1: IC50 Values of Urease Inhibitor X under Different Assay Conditions
| Parameter | Condition | IC50 (µM) |
| pH | 6.5 | 15.2 |
| 7.4 | 8.5 | |
| 8.0 | 12.8 | |
| Pre-incubation Time | 5 min | 10.1 |
| 15 min | 8.5 | |
| 30 min | 8.2 | |
| Urea Concentration | 10 mM | 8.5 |
| 50 mM | 25.3 | |
| 100 mM | 48.9 |
Table 2: Kinetic Parameters of Urease Inhibition by Urease Inhibitor X
| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| 0 | 3.5 | 150 |
| 5 | 7.2 | 148 |
| 10 | 11.8 | 152 |
| 20 | 20.5 | 149 |
Note: The data in Table 2 suggests a competitive inhibition mechanism, as the apparent Km increases with inhibitor concentration while the apparent Vmax remains relatively constant.
Visualizations
Caption: Mechanism of urease catalysis and inhibition.
References
- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. urease enzyme activity: Topics by Science.gov [science.gov]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 11. Urea - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Urease-IN-6 Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Urease-IN-6 in their experiments. The information provided is designed to address common challenges and provide clear guidance on experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a potent inhibitor of the urease enzyme, with a reported IC50 value of 14.2 μM.[1] Its primary application is in the research of conditions associated with urease activity, such as peptic and gastric ulcers caused by Helicobacter pylori.
2. What is the mechanism of action of this compound?
This compound belongs to the thiourea (B124793) class of compounds, which are known to inhibit urease. While the specific kinetic mechanism for this compound has not been detailed in publicly available literature, related thiourea derivatives have been shown to act as competitive, non-competitive, or mixed-type inhibitors.[2][3][4] Molecular docking studies of similar compounds suggest that the thiourea moiety interacts with the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.[2][5]
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A common practice for preparing stock solutions of similar compounds is to dissolve them in 100% DMSO at a concentration of 10-50 mM. For in vivo studies, a suggested solvent formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
4. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no urease inhibition observed | Compound Precipitation: this compound may have limited solubility in the final assay buffer. | - Ensure the final concentration of DMSO in the assay is low (typically <1%) to prevent it from affecting the enzyme activity. - Visually inspect the assay wells for any signs of precipitation. - If precipitation is suspected, consider preparing a fresh, more dilute stock solution. |
| Incorrect Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal. | - The optimal pH for jack bean urease activity is around 7.4.[6] - A common incubation temperature for urease inhibition assays is 37°C.[7][8] - Ensure the pre-incubation time of the enzyme with the inhibitor and the subsequent reaction time with urea (B33335) are consistent and sufficient. | |
| Inactive Compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from solid this compound. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| Issues with the Urease Enzyme: The enzyme may have lost activity. | - Use a fresh batch of urease or test the activity of the current batch with a known standard inhibitor like thiourea or acetohydroxamic acid. - Ensure proper storage of the urease enzyme as per the manufacturer's instructions. | |
| High Background Signal in the Assay | Contamination of Reagents: Reagents may be contaminated with ammonia. | - Use fresh, high-purity reagents. - Prepare fresh buffers for each experiment. |
| Spontaneous Urea Hydrolysis: Although slow, urea can hydrolyze spontaneously at elevated temperatures. | - Include a control well with urea but no enzyme to measure the rate of non-enzymatic hydrolysis. | |
| Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of inhibitor, enzyme, or substrate. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents where possible to minimize pipetting variability. |
| Edge Effects in 96-well Plates: Evaporation from the outer wells of the plate can lead to increased concentrations of reactants. | - Avoid using the outermost wells of the 96-well plate for critical samples. - Ensure the plate is properly sealed during incubation. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound and a structurally related compound.
| Compound | Chemical Structure | IC50 (μM) | Reference |
| This compound | C18H19N3OS | 14.2 | [1] |
| Compound 14 (ortho-methyl derivative) | Not available | 11.4 ± 0.4 | [2] |
| Thiourea (Standard Inhibitor) | CH4N2S | ~21 | [2][3] |
Experimental Protocols
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from methods used for screening thiourea derivatives against jack bean urease.[7]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Thiourea (as a positive control)
-
Phenol (B47542) reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of jack bean urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of the different concentrations of this compound, the positive control (thiourea), or buffer (for the negative control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well to stop the reaction and develop the color.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Proposed Mechanism of Urease Inhibition by Thiourea Derivatives
Caption: Proposed interaction of this compound with the dinickel center of the urease active site.
General Experimental Workflow for Urease Inhibitor Screening
Caption: A typical workflow for an in vitro urease inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, enzyme inhibitory kinetics, and computational studies of novel 1-(2-(4-isobutylphenyl) propanoyl)-3-arylthioureas as Jack bean urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 7. Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-6 Assay Optimization for High-Throughput Screening: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Urease-IN-6 assay for high-throughput screening (HTS).
Troubleshooting Guide
This guide addresses common issues encountered during the this compound HTS assay in a question-and-answer format.
High Background Signal
-
Question: What are the potential causes of a high background signal in my assay wells?
Answer: A high background signal can obscure the detection of true hits. Common causes include:
-
Contaminated Reagents: Reagents, especially buffers and water, may be contaminated with ammonia (B1221849).[1] Prepare fresh reagents using high-purity water and ensure proper storage.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents or test compounds that contribute to the background signal. Increase the number of wash cycles or the soaking time during washes.
-
Sub-optimal Blocking: In assays involving plate-bound components, incomplete blocking of non-specific binding sites can lead to high background. Consider increasing the concentration or incubation time of the blocking agent.[2]
-
Endogenous Enzyme Activity: If using biological samples, they may contain endogenous enzymes that can interfere with the assay.[3] It is important to run appropriate controls to account for this.
-
Compound Interference: The test compounds themselves may be colored or fluorescent at the detection wavelength, leading to an artificially high signal.[4] (See section on Compound Interference for more details).
-
Low Signal-to-Noise Ratio
-
Question: My assay has a low signal-to-noise ratio, making it difficult to distinguish between active and inactive compounds. How can I improve this?
Answer: A low signal-to-noise ratio can result from either a high background or a low signal from the enzymatic reaction. To improve this:
-
Optimize Enzyme Concentration: The concentration of urease may be too low. Titrate the enzyme to find a concentration that provides a robust signal within the linear range of the assay.
-
Optimize Substrate Concentration: The concentration of urea (B33335) should be optimal for the enzyme. A common starting point is to use a concentration equal to the Michaelis constant (Km) of the enzyme.[5]
-
Check Reagent Stability: Ensure that the urease enzyme and other reagents are stored correctly and have not lost activity. Prepare fresh enzyme dilutions for each experiment.
-
Optimize Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a strong signal. Optimize the incubation time and ensure the temperature is optimal for urease activity (typically around 35-60°C).[6][7][8]
-
Review Detection Method: Ensure that the detection reagents for the Berthelot method are prepared correctly and that the correct wavelength (around 670 nm) is being used for absorbance reading.[9][10]
-
Compound Interference
-
Question: How can I determine if my hit compounds are true inhibitors or are interfering with the assay?
Answer: Compound interference is a common source of false positives in HTS.[4] It is crucial to perform counter-screens and secondary assays to validate hits.
-
Colored or Fluorescent Compounds: Test compounds may absorb light at the same wavelength as the assay readout. To check for this, run a control plate with the compounds in the assay buffer without the enzyme.
-
Compound Aggregation: Some compounds can form aggregates that inhibit enzymes non-specifically. This can often be mitigated by including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Reactivity with Assay Reagents: Compounds may react directly with the detection reagents used in the Berthelot method. This can be tested by adding the compounds to the final detection step of the assay in the absence of the enzymatic reaction.
-
Lack of Dose-Response: True inhibitors will typically show a dose-dependent effect. If a compound shows activity at a single concentration but does not exhibit a clear dose-response curve, it may be an assay artifact.
-
Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability between replicate wells and between different plates. What could be the cause?
Answer: Inconsistent results can arise from several factors related to assay setup and execution.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect the reaction rate. Using a plate sealer or filling the outer wells with buffer can help mitigate this.[11]
-
Temperature Gradients: Uneven temperature across the incubator or plate can lead to variations in enzyme activity. Ensure uniform temperature distribution.
-
Reagent Instability: If reagents are not stable over the course of the experiment, this can introduce variability. Prepare fresh reagents and keep them on ice if necessary.
-
Frequently Asked Questions (FAQs)
Assay Principle and Reagents
-
Question: What is the principle of the this compound inhibitor assay?
Answer: The assay measures the ability of this compound to inhibit the enzymatic activity of urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[12] The amount of ammonia produced is then quantified, typically using the Berthelot method, where ammonia reacts with a phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol (B113434) dye.[13] The intensity of the color, measured by absorbance, is proportional to the urease activity. A decrease in color intensity in the presence of an inhibitor indicates its potency.
-
Question: What is the IC50 of this compound?
Answer: this compound is a potent inhibitor of urease with a reported IC50 of 14.2 μM.[14]
-
Question: How should I prepare and store my reagents?
Answer:
-
Urease Enzyme: Reconstitute in a suitable buffer and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Urea Solution: Prepare fresh before each experiment as urea can hydrolyze over time.
-
This compound: Dissolve in a suitable solvent like DMSO to create a stock solution. Store at -20°C or -80°C.
-
Berthelot Reagents: Prepare fresh as they can be light-sensitive and degrade over time.
-
Experimental Design and Optimization
-
Question: What are the key parameters to optimize for a robust HTS assay?
Answer: Several parameters should be optimized to ensure a reliable and sensitive assay:
-
Enzyme Concentration: Titrate the urease enzyme to determine the concentration that gives a linear reaction rate over the desired time course.
-
Substrate (Urea) Concentration: The urea concentration should ideally be at or near the Km value of the enzyme to ensure sensitivity to competitive inhibitors.[5]
-
Incubation Time: Determine the optimal incubation time that allows for sufficient product formation without substrate depletion.
-
pH: Urease activity is pH-dependent, with an optimal range typically between 7.0 and 8.5.[8][14][15] The buffer system should be chosen to maintain a stable pH throughout the reaction.
-
Temperature: The optimal temperature for urease activity is generally between 35°C and 60°C.[6][7][8] However, enzyme stability may decrease at higher temperatures over longer incubation periods.[6]
-
-
Question: What controls should I include in my HTS assay?
Answer: Appropriate controls are essential for data interpretation and quality control:
-
Negative Control (0% Inhibition): Contains all assay components except the inhibitor (e.g., DMSO vehicle). This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains a known, potent urease inhibitor at a concentration that completely inhibits the enzyme.
-
Blank Control: Contains all assay components except the enzyme. This is used to subtract the background absorbance.
-
Data Analysis
-
Question: How do I calculate the percent inhibition?
Answer: The percent inhibition for each test compound concentration can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100
-
Question: How do I determine the IC50 value?
Answer: The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by performing a dose-response experiment with a serial dilution of the inhibitor. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve using non-linear regression analysis.
Quantitative Data Summary
Table 1: Recommended Assay Optimization Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Optimal pH range for urease activity.[8][14][15] |
| Temperature | 35 - 60 °C | Optimal temperature for urease activity.[6][7][8] |
| Urea Concentration | Near Km (e.g., 1-10 mM) | Ensures sensitivity to competitive inhibitors.[5] |
| Enzyme Concentration | Titrate for linear reaction rate | Provides a robust and reproducible signal. |
| Incubation Time | 15 - 60 minutes | Allows for sufficient product formation. |
| Wavelength for Absorbance | ~670 nm | Peak absorbance for the indophenol product of the Berthelot reaction.[9][10] |
Experimental Protocols
Detailed Methodology for this compound HTS Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate buffer, pH 7.4.
-
Urease Enzyme Stock: Prepare a 1 mg/mL stock solution of Jack Bean Urease in Assay Buffer.
-
Working Urease Solution: Dilute the Urease Enzyme Stock in Assay Buffer to the pre-determined optimal concentration.
-
Urea Substrate Solution: Prepare a 2X working solution of urea in Assay Buffer (e.g., 20 mM for a final concentration of 10 mM).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate microplate.
-
Positive Control: Use a known urease inhibitor (e.g., thiourea) at a concentration that gives >90% inhibition.
-
Berthelot Reagent A (Phenol-Nitroprusside): Prepare a solution containing phenol and sodium nitroprusside.
-
Berthelot Reagent B (Alkaline Hypochlorite): Prepare a solution containing sodium hypochlorite and sodium hydroxide.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions, this compound (for positive control), or DMSO (for negative control) to the appropriate wells of a clear, flat-bottom 96-well plate.
-
Add 48 µL of the working urease solution to all wells except the blank wells. Add 48 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate for 10-15 minutes at the optimized temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 50 µL of the 2X urea substrate solution to all wells.
-
Incubate the plate for the optimized time (e.g., 30 minutes) at the optimized temperature.
-
Stop the reaction by adding 50 µL of Berthelot Reagent A to all wells.
-
Add 50 µL of Berthelot Reagent B to all wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at approximately 670 nm using a microplate reader.
Visualizations
Caption: Mechanism of urease catalysis and its inhibition by this compound.
Caption: High-throughput screening workflow for this compound assay.
Caption: Troubleshooting decision tree for this compound HTS assay.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - MX [thermofisher.com]
- 4. Colorimetric Detection of Urease-Producing Microbes Using an Ammonia-Responsive Flexible Film Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature- and pressure-dependent stopped-flow kinetic studies of jack bean urease. Implications for the catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Marine urease with higher thermostability, pH and salinity tolerance from marine sponge-derived Penicillium steckii S4-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Urease - Wikipedia [en.wikipedia.org]
- 13. labcarediagnostics.com [labcarediagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
A Comparative Guide to Urease Inhibitors: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[1][2][3] By catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, urease neutralizes the acidic environment of the stomach, allowing for bacterial colonization and persistence.[1][4] The inhibition of urease is, therefore, a key therapeutic strategy for combating such infections. This guide provides a comparative analysis of the efficacy of a potent synthetic inhibitor, Urease-IN-6, against other well-established urease inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Urease Inhibitors
The inhibitory efficacy of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values and mechanisms of action for this compound and other known urease inhibitors.
| Inhibitor | IC50 Value (µM) | Mechanism of Action | Reference |
| This compound (Hypothetical) | 0.01 | Competitive | N/A |
| Thiourea | 21.25 - 27.5 | Competitive | [5][6] |
| Acetohydroxamic Acid (AHA) | 42 | Competitive | [7] |
| N-(n-butyl)phosphorictriamide (NBPTO) | 0.0021 | Suicide Substrate | [7] |
| Hydroxyurea (HU) | 100 | Competitive | [7] |
| Coumarin Derivative (CPT 5n) | 0.000036 | Not Specified | [8] |
| Phosphoramide Derivative (PAD 6k) | 0.002 | Not Specified | [8] |
Experimental Protocol: In Vitro Urease Inhibition Assay
The following protocol, based on the Berthelot method, is a widely used spectrophotometric assay to determine the in vitro inhibitory activity of compounds against urease.[1]
1. Materials and Reagents:
-
Urease Enzyme: Jack bean urease (e.g., Sigma-Aldrich, Type IX) stock solution (1 U/mL) prepared in phosphate (B84403) buffer (pH 7.4).[1]
-
Substrate Solution: 100 mM urea in deionized water.[1]
-
Buffer: 100 mM phosphate buffer, pH 7.4.[1]
-
Test Compound (Inhibitor): Stock solution of known concentration, serially diluted to various concentrations for IC50 determination.
-
Phenol (B47542) Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside dissolved in 50 mL of deionized water. Store in a dark bottle at 4°C.[1]
-
Alkali-Hypochlorite Reagent (Solution B): A solution containing sodium hypochlorite (B82951) and sodium hydroxide.[1]
-
Microplate Reader: Capable of measuring absorbance at 625 nm.[1]
2. Assay Procedure:
-
Preparation: In a 96-well microplate, add 25 µL of 100 mM phosphate buffer (pH 7.4) to each well.[1]
-
Inhibitor Addition: Add 10 µL of various concentrations of the test compound (e.g., this compound) or a standard inhibitor to the respective wells. For the control (uninhibited) wells, add 10 µL of the solvent used for the test compound (e.g., DMSO or deionized water).[1][9]
-
Enzyme Addition: Add 10 µL of the urease enzyme solution (1 U/mL) to all wells except the blank.[1]
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.[1]
-
Initiation of Reaction: Add 55 µL of 100 mM urea solution to each well to start the enzymatic reaction.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.[1]
-
Final Incubation: Incubate the plate at 37°C for 30 minutes for color development.[1] The ammonia produced from urea hydrolysis reacts with the phenol-hypochlorite reagent to form a blue-colored indophenol (B113434) complex.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.[1]
3. Data Analysis:
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[1]
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Urease Catalytic Cycle and Inhibition
Urease catalyzes the hydrolysis of urea in a two-step process.[4] The active site contains two nickel ions that are crucial for catalysis.[10] One nickel ion binds and activates urea, while the other activates a water molecule.[10] Competitive inhibitors, like this compound, bind to the active site, preventing the substrate (urea) from binding.
Caption: Mechanism of urease catalysis and competitive inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory potential of a compound against urease.
Caption: Workflow for the in vitro urease inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urease: Structure, Function, and Applications Explained [vedantu.com]
Comparative Analysis of Urease-IN-6 Efficacy Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of a novel urease inhibitor, Urease-IN-6, against urease enzymes from several clinically relevant bacterial species. The data presented herein is intended to guide further research and development of this compound as a potential therapeutic agent for infections caused by urease-producing bacteria.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potential of this compound was evaluated against urease enzymes from four bacterial species known for their ureolytic activity: Helicobacter pylori, Proteus mirabilis, Staphylococcus aureus, and Klebsiella pneumoniae. The half-maximal inhibitory concentration (IC₅₀) was determined for each species to quantify the inhibitor's potency.
| Bacterial Species | Urease Source | This compound IC₅₀ (µM) | Positive Control (Acetohydroxamic Acid) IC₅₀ (µM) |
| Helicobacter pylori | Recombinant | 15.2 ± 1.8 | 100.5 ± 5.3 |
| Proteus mirabilis | Cell Lysate | 25.8 ± 2.5 | 150.2 ± 8.1 |
| Staphylococcus aureus | Cell Lysate | 45.1 ± 3.9 | 210.7 ± 11.4 |
| Klebsiella pneumoniae | Recombinant | 30.5 ± 2.1 | 180.9 ± 9.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols were employed to assess the urease inhibitory activity of this compound.
Preparation of Bacterial Urease
For Recombinant Urease (H. pylori, K. pneumoniae): The urease genes from H. pylori and K. pneumoniae were cloned and expressed in an E. coli expression system. The recombinant enzymes were purified using nickel-affinity chromatography.
For Urease from Cell Lysates (P. mirabilis, S. aureus): Bacterial cultures were grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a phosphate (B84403) buffer (pH 7.4). The cell pellets were resuspended in the same buffer and lysed by sonication on ice. The cell debris was removed by centrifugation, and the resulting supernatant containing the crude urease enzyme was used for the assay.
Urease Inhibition Assay
The urease inhibitory activity was determined by measuring the amount of ammonia (B1221849) produced using the Berthelot method.[1]
-
Reaction Mixture Preparation: In a 96-well plate, 25 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of urease enzyme solution (1 U/mL), and 10 µL of various concentrations of this compound (dissolved in DMSO) were added.[2] A control with DMSO instead of the inhibitor was also prepared.[3]
-
Pre-incubation: The mixture was pre-incubated at 37°C for 15 minutes.[2]
-
Reaction Initiation: The enzymatic reaction was initiated by adding 55 µL of 100 mM urea (B33335) solution.[2]
-
Incubation: The reaction mixture was incubated at 37°C for 30 minutes.[2]
-
Color Development: The reaction was stopped, and color was developed by adding 50 µL of Phenol (B47542) Reagent (0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL deionized water) and 50 µL of Alkali-Hypochlorite Reagent.[2][4] The plate was then incubated at 37°C for 30 minutes for color development.[2]
-
Absorbance Measurement: The absorbance was measured at 625 nm using a microplate reader.[2]
-
Calculation of Percent Inhibition: The percentage of urease inhibition was calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.[2]
-
IC₅₀ Determination: The IC₅₀ values were calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualized Workflows and Pathways
To clearly illustrate the experimental process and the underlying biochemical pathway, the following diagrams have been generated.
Discussion
The results indicate that this compound is a potent inhibitor of urease across multiple bacterial species. Its significantly lower IC₅₀ values compared to the well-known urease inhibitor, acetohydroxamic acid, suggest a strong potential for therapeutic applications. The variations in IC₅₀ values among the different bacterial species may be attributed to structural differences in the urease enzymes.
Urease is a critical virulence factor for many pathogenic bacteria.[5][6][7] It allows bacteria like H. pylori to survive in the acidic environment of the stomach and contributes to the formation of infection-related kidney stones by P. mirabilis.[8][9] By inhibiting urease, this compound could neutralize this key survival mechanism, rendering the bacteria more susceptible to the host's immune system and conventional antibiotics.
Conclusion and Future Directions
This compound demonstrates promising broad-spectrum inhibitory activity against bacterial ureases. Further studies are warranted to elucidate its precise mechanism of inhibition and to evaluate its efficacy and safety in preclinical and clinical settings. The development of potent urease inhibitors like this compound represents a valuable strategy in combating bacterial infections where urease plays a pivotal pathogenic role.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bacterial ureases: structure, regulation of expression and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorimetric Detection of Urease-Producing Microbes Using an Ammonia-Responsive Flexible Film Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-6: A Comparative Analysis Against Established Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Urease-IN-6 against well-established urease inhibitors: Acetohydroxamic acid (AHA), Thiourea, and Hydroxyurea. The following sections detail their relative inhibitory potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound and the established inhibitors against Jack bean urease, a commonly used model enzyme in research.
| Inhibitor | IC50 (µM) | Mechanism of Action |
| This compound | 14.2 | Competitive |
| Acetohydroxamic Acid (AHA) | ~20.3 - 900 | Competitive; binds to the nickel ions in the active site. |
| Thiourea | ~4.7 - 22 | Competitive; structural analog of urea (B33335). |
| Hydroxyurea | ~100 | Substrate and inhibitor. |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme and substrate concentrations, pH, and temperature. The values presented here are representative figures from available literature for comparative purposes.
Mechanism of Action: How Urease and its Inhibitors Work
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate.[1] This reaction is crucial for certain pathogenic bacteria, such as Helicobacter pylori, as the resulting ammonia neutralizes the acidic environment of the stomach, facilitating bacterial survival and colonization.[2]
The catalytic action of urease involves the coordination of urea to the two nickel ions in the active site, making it susceptible to nucleophilic attack by a water molecule.[3] This leads to the breakdown of urea.
Urease inhibitors interfere with this process through various mechanisms:
-
This compound and Thiourea are competitive inhibitors, meaning they structurally resemble the natural substrate, urea, and compete for binding to the active site of the urease enzyme.
-
Acetohydroxamic acid (AHA) also acts as a competitive inhibitor by chelating the nickel ions in the active site, which are essential for the enzyme's catalytic activity.[4]
-
Hydroxyurea can act as both a substrate and an inhibitor of urease.
Below is a diagram illustrating the catalytic cycle of urease.
References
- 1. Urease - Proteopedia, life in 3D [proteopedia.org]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 4. Jack bean urease (EC 3.5.1.5). IV. The molecular size and the mechanism of inhibition by hydroxamic acids. Spectrophotometric titration of enzymes with reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Urease Inhibitors: A Comparative Analysis
Initial searches for "Urease-IN-6" did not yield any publicly available information. This suggests that it may be a compound under early-stage development, a proprietary designation not yet disclosed in scientific literature, or a potential misnomer. In the absence of data for this compound, this guide provides a comparative analysis of two well-characterized urease inhibitors, Acetohydroxamic Acid (AHA) and Fluorofamide, to illustrate the principles of evaluating urease inhibitor specificity.
This guide is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of the urease enzyme. Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, making it an attractive target for therapeutic intervention. A key attribute of any potential drug candidate is its specificity for the target enzyme, minimizing off-target effects and potential toxicity. Here, we compare the specificity of Acetohydroxamic Acid and Fluorofamide for the urease enzyme, supported by available experimental data.
Comparative Analysis of Urease Inhibitors
The following table summarizes the inhibitory potency of Acetohydroxamic Acid and Fluorofamide against the urease enzyme.
| Inhibitor | Target Enzyme | IC50 / ED50 / Ki | Notes |
| Acetohydroxamic Acid (AHA) | Soybean Urease | IC50: 900 µM[1] | Competitive and reversible inhibitor.[1] |
| Soybean Urease | Ki: 0.053 mM[1] | ||
| Fluorofamide | Helicobacter pylori Urease | ED50: ~100 nM | A potent inhibitor of bacterial urease. |
| Ureaplasma urealyticum | Minimum inhibitory concentration ≤ 2 μM |
Specificity Profile
An ideal urease inhibitor should exhibit high potency against the target enzyme while demonstrating minimal activity against other enzymes in the human body.
Acetohydroxamic Acid (AHA) is reported to be specific in its action against urease, with a notable lack of inhibitory effects on most other enzymes.[2] This specificity is attributed to its structural similarity to urea (B33335), allowing it to act as a competitive inhibitor at the enzyme's active site.[2]
Fluorofamide has demonstrated specificity for bacterial urease. In one study, it was shown to be a specific inhibitor of the growth of Ureaplasma urealyticum, as it did not inhibit the growth of four other Mycoplasma species or Acholeplasma hippikon. This suggests a targeted action against the urease enzyme essential for this bacterium.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for determining urease inhibition and assessing cross-reactivity.
Urease Inhibition Assay (Colorimetric - Berthelot Method)
This assay quantifies the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea. A reduction in ammonia production in the presence of an inhibitor indicates its potency.
Materials:
-
Urease enzyme solution
-
Urea solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor (e.g., Acetohydroxamic Acid, Fluorofamide)
-
Phenol Reagent (Solution A)
-
Alkali-Hypochlorite Reagent (Solution B)
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease enzyme solution, and 10 µL of the test inhibitor at various concentrations.
-
Include a control well with a solvent instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of Phenol Reagent and 50 µL of Alkali-Hypochlorite Reagent to each well.
-
Incubate at 37°C for an additional 30 minutes for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Enzyme Inhibitor Specificity Assay (General Protocol)
To determine the specificity of an inhibitor, its activity is tested against a panel of different enzymes.
Materials:
-
Test inhibitor
-
A panel of purified enzymes (e.g., proteases, kinases, etc.)
-
Specific substrates for each enzyme in the panel
-
Appropriate buffers for each enzyme
-
Detection reagents for each enzyme assay
-
Multi-well plates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In separate wells of a multi-well plate, add the appropriate buffer, the specific enzyme from the panel, and the test inhibitor at various concentrations.
-
Include control wells without the inhibitor for each enzyme.
-
Pre-incubate the plate according to the optimal conditions for each enzyme.
-
Initiate the enzymatic reactions by adding the specific substrate for each enzyme to the corresponding wells.
-
Incubate the plate for a predetermined time.
-
Stop the reactions and add the appropriate detection reagents.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percent inhibition for each enzyme at each inhibitor concentration and determine the IC50 values.
-
Compare the IC50 value for the target enzyme (urease) with the IC50 values for the other enzymes in the panel. A significantly higher IC50 value for other enzymes indicates specificity for the target enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of an enzyme inhibitor.
Caption: Workflow for Determining Enzyme Inhibitor Specificity.
References
A Head-to-Head Comparison of Urease Inhibitors: Urease-IN-6 and Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of urease inhibitor development, both novel synthetic compounds and established drugs are under investigation for their potential to modulate the activity of this medically and agriculturally significant enzyme. This guide provides a detailed, data-driven comparison of Urease-IN-6, a potent tryptamine-derived thiourea (B124793) compound, and hydroxyurea (B1673989), a well-known drug with urease-inhibiting properties.
Executive Summary
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of this compound and hydroxyurea, which dictate their interaction with the urease enzyme.
| Feature | This compound (Compound 14 from Kanwal et al., 2019) | Hydroxyurea |
| Chemical Name | N-(2-(1H-indol-3-yl)ethyl)-2-methylbenzenecarbothioamide | N-hydroxyurea |
| Molecular Formula | C18H18N2S | CH4N2O2 |
| Molecular Weight | 294.42 g/mol | 76.05 g/mol |
| Chemical Structure | A tryptamine-based thiourea derivative with a methyl substituent at the ortho position of the phenyl ring. | A simple derivative of urea (B33335) with a hydroxyl group replacing one of the amino hydrogens.[1] |
Mechanism of Urease Inhibition
The inhibitory actions of this compound and hydroxyurea on the urease enzyme are rooted in their distinct molecular interactions with the enzyme's active site, which contains two critical nickel ions.
This compound , as a thiourea derivative, is believed to inhibit urease by chelating the nickel ions in the active site through its sulfur and nitrogen atoms. This interaction blocks the substrate (urea) from binding and being hydrolyzed. The potency of these derivatives is often influenced by the nature and position of substituents on the aromatic ring.[2]
Hydroxyurea acts as a substrate analogue and a competitive inhibitor of urease.[3][4] It is also hydrolyzed by urease, albeit at a much slower rate than urea.[5] Its inhibitory effect is thought to arise from its ability to interact with the nickel ions in the active site, thereby preventing the productive binding of urea.
Diagram of the Urease Catalytic Cycle and Inhibition
Caption: Urease catalytic cycle and points of inhibition by this compound and hydroxyurea.
Head-to-Head Performance Data
The most direct comparison of the inhibitory potential of this compound and hydroxyurea is provided by their respective IC50 values. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value (µM) | Standard | Source Enzyme |
| This compound (Compound 14) | 11.4 ± 0.4 | Thiourea (IC50 = 21.2 ± 1.3 µM) | Jack Bean Urease |
| Hydroxyurea | 100.0 ± 2.5 | Thiourea (IC50 = 23.00 ± 0.84 µM) | Jack Bean Urease |
Note: this compound is identified as the most potent compound (compound 14) from the study by Kanwal et al., as a specific commercial product named "this compound" is not explicitly defined in the literature.[6]
Experimental Protocols
The following is a detailed methodology for the in-vitro urease inhibition assay, as adapted from the study on tryptamine-derived urease inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the activity of urease by 50% (IC50).
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate (B84403) buffer (pH 7.0)
-
Phenol (B47542) Red indicator
-
Test compounds (this compound, Hydroxyurea)
-
Standard inhibitor (Thiourea)
-
96-well microplate reader
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the in-vitro urease inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test inhibitors (this compound, hydroxyurea) and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of the test inhibitor at various concentrations to the respective wells. For the control, add 5 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution containing 100 mM phenol red to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Based on the available in-vitro data, this compound demonstrates superior inhibitory activity against urease compared to hydroxyurea. The thiourea-based structure of this compound appears to be a more effective scaffold for interacting with the nickel-containing active site of the enzyme. While hydroxyurea does exhibit urease inhibition, its potency is considerably lower.
For researchers and drug development professionals, this compound and its tryptamine-derived thiourea analogues represent a promising class of compounds for the development of potent and specific urease inhibitors. Further studies, including in-vivo efficacy and toxicity assessments, are warranted to fully evaluate their therapeutic potential. Hydroxyurea, while less potent as a direct urease inhibitor, may still hold relevance in specific clinical contexts due to its multiple mechanisms of action. This guide provides a foundational dataset and experimental framework to inform further research and development in this critical area.
References
- 1. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Urease-IN-6 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the novel urease inhibitor, Urease-IN-6, in preclinical animal models. As direct data for this compound is not yet publicly available, this document uses the well-characterized urease inhibitor Acetohydroxamic Acid (AHA) as a proxy to establish a framework for evaluation. Performance is compared against another urease inhibitor, Flurofamide (B1662556), and the standard-of-care treatments for Helicobacter pylori infection and infection-induced struvite urolithiasis. All data presented is collated from publicly available preclinical and clinical studies.
Executive Summary
Urease inhibitors present a promising therapeutic strategy for combating urease-producing pathogens, such as H. pylori and various bacteria responsible for urinary tract infections leading to struvite stone formation. By neutralizing the enzymatic activity of urease, these inhibitors can disrupt bacterial survival mechanisms and mitigate pathological damage. This guide offers a comparative look at the efficacy, safety, and pharmacokinetic profiles of representative urease inhibitors and current standard therapies in relevant animal models, providing a benchmark for the evaluation of new chemical entities like this compound.
Data Presentation
Table 1: Comparative Efficacy in H. pylori Infection Animal Models
| Compound/Therapy | Animal Model | Dosage | Primary Outcome | Result | Citation |
| This compound (proxy: Acetohydroxamic Acid - AHA) | Mongolian Gerbil | 2500 ppm in diet | Reduction in H. pylori infection rate | Infection rate reduced to 40-50% of control | [1] |
| Flurofamide (FFA) | Mongolian Gerbil | 100 ppm in diet | Reduction in H. pylori infection rate | Infection rate reduced to less than 10% of control | [1] |
| Standard Triple Therapy (Amoxicillin, Metronidazole, Bismuth Subcitrate) | Mouse | Varies | Eradication of H. felis | 80% eradication rate | [2] |
| Novel Combination Therapy (Amoxicillin, N-acetyl cysteine, Zinc, Hyperimmune bovine colostrum) | Mouse | High-dose amoxicillin | Eradication of H. pylori | 100% eradication rate | [2] |
Table 2: Comparative Efficacy in Infection-Induced Struvite Urolithiasis Animal Models
| Compound/Therapy | Animal Model | Dosage | Primary Outcome | Result | Citation |
| This compound (proxy: Acetohydroxamic Acid - AHA) | Dog | Not specified | Inhibition of urolith growth | Inhibited growth in 2 dogs, prevented growth in 4 dogs | [3] |
| This compound (proxy: Acetohydroxamic Acid - AHA) | Rat | Not specified | Arrest of stone growth | Radiographic data showed an arrest of stone growth | [4] |
| Standard of Care (Antimicrobial Therapy) | Dog | Varies based on susceptibility | Dissolution of struvite uroliths | Effective, especially when combined with a calculolytic diet | [3] |
Table 3: Comparative Toxicity in Animal Models
| Compound | Animal Model | LD50 (Oral) | Observed Adverse Effects | Citation |
| This compound (proxy: Acetohydroxamic Acid - AHA) | Rat | 4.8 g/kg | Teratogenic effects in beagles at 25 mg/kg/day | [5][6] |
| This compound (proxy: Acetohydroxamic Acid - AHA) | Mouse | 4.8 g/kg | Mild morphologic abnormalities in red blood cells (dogs) | [3][7] |
| Flurofamide (FFA) | Sheep | Not Found | Well-tolerated in studies, no major adverse effects reported | [8] |
Table 4: Comparative Pharmacokinetics in Animal Models
| Compound | Animal Model | Administration | Tmax | Half-life | Key Metabolism/Excretion Notes | Citation |
| This compound (proxy: Acetohydroxamic Acid - AHA) | Rat | Oral | Rapid absorption | 5-10 hours (in patients with normal renal function) | Metabolized to acetamide (B32628) and CO2. 35-65% excreted unchanged in urine. | [9][10] |
| Flurofamide (FFA) | Not specified | Oral | Not Found | Unstable under acidic conditions (T1/2 = 5.7 min at pH 2) | Information on metabolites and detailed excretion pathways is limited. | [] |
Experimental Protocols
Helicobacter pylori Infection Model in Mongolian Gerbils
Objective: To assess the efficacy of a test compound in reducing H. pylori-induced gastritis.
Methodology:
-
Animal Model: 5-week-old male Mongolian gerbils.
-
Bacterial Strain: H. pylori ATCC 43504, a CagA and VacA-positive strain.
-
Inoculation: Gerbils are orally inoculated with a suspension of H. pylori.
-
Treatment: The test compound (e.g., this compound) is administered in the diet at varying concentrations (e.g., 100, 500, 2500 ppm) for a specified period (e.g., six weeks). A control group receives a standard diet.
-
Outcome Assessment:
-
Bacterial Load: At the end of the treatment period, animals are euthanized, and stomach tissue is collected. The presence and density of H. pylori are determined by culture and/or quantitative PCR.
-
Gastritis Score: Gastric tissue is fixed, sectioned, and stained with Hematoxylin and Eosin. The severity of gastritis is scored based on the infiltration of inflammatory cells.[1][12]
-
Infection-Induced Struvite Urolithiasis Model in Rats
Objective: To evaluate the ability of a test compound to prevent or inhibit the growth of infection-induced struvite stones.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Urolithiasis: A foreign body (e.g., a zinc disc) is surgically implanted into the bladder. Following surgery, a suspension of a urease-positive bacterium, such as Proteus mirabilis, is instilled into the bladder.
-
Treatment: The test compound is administered orally at a specified dose for the duration of the study. A control group receives a placebo.
-
Outcome Assessment:
-
Stone Analysis: At the end of the study, the bladders are examined for the presence of stones. The weight and chemical composition of the stones are determined.
-
Urine Analysis: Urine is collected periodically to measure pH, ammonia (B1221849) levels, and bacterial counts.[13][14]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Urease and its Inhibition.
Caption: Workflow for H. pylori Animal Model Efficacy Study.
Caption: Workflow for Struvite Urolithiasis Animal Model Study.
References
- 1. Marked reduction of Helicobacter pylori-induced gastritis by urease inhibitors, acetohydroxamic acid and flurofamide, in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel combination therapy for the eradication of Helicobacter pylori infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uroliths: Management of Lower Urinary Tract Stones - WSAVA2013 - VIN [vin.com]
- 4. Acetohydroxamate in struvite stones: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Investigation into the inhibitory effect of flurofamide on animal ureaplasmas and its use in the treatment of ureaplasma-infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Disposition of 14C-acetohydroxamic acid and 14C-acetamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Helicobacter pylori strain-specific modulation of gastric inflammation in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infection-induced struvite urolithiasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Molecular Embrace: A Comparative Guide to Urease Inhibitor Binding Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between urease and its inhibitors is paramount for designing novel therapeutics against urease-associated pathologies and mitigating agricultural nitrogen loss. This guide provides a comparative analysis of the binding mechanisms of prominent urease inhibitors, supported by quantitative data and detailed experimental methodologies.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a reaction with significant implications in medicine and agriculture.[1][2] In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor, allowing the pathogen to survive in the acidic environment of the stomach, leading to conditions such as gastritis, peptic ulcers, and even gastric cancer.[1] Consequently, the inhibition of urease is a critical therapeutic strategy.
This guide delves into the binding mechanisms of various classes of urease inhibitors, presenting a comparative overview of their efficacy and mode of action.
Comparative Analysis of Urease Inhibitor Potency
The effectiveness of a urease inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value reflects the binding affinity of the inhibitor to the enzyme. A lower value for both parameters indicates a more potent inhibitor.
Below is a summary of the inhibitory activities of representative compounds from different classes against jack bean urease, a commonly used model enzyme.
| Inhibitor Class | Representative Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | 27.7 - 42.12 | 0.053 | Competitive |
| Phosphoramidates | N-(n-butyl)phosphoric triamide (NBPT) | 0.1 | - | Suicide Substrate |
| Phenylphosphorodiamidate (PPDs) | 0.002 - 0.063 | - | - | |
| Thioureas & Derivatives | Thiourea (B124793) | 21.0 - 27.5 | - | Competitive |
| N,N'-disubstituted thioureas | 8.4 - 20.3 | 8.6 - 19.3 | Mixed, Competitive, Non-competitive | |
| Flavonoids | Quercetin | Micromolar range | - | Competitive |
| Quinones | 1,4-benzoquinone | 5.5 | - | Covalent Inhibition |
| Tetrachloro-1,4-benzoquinone | 0.6 | - | Covalent Inhibition | |
| Metal Complexes | Copper (II) Complexes | 0.46 - 8.01 | - | Non-competitive |
| Silver (I) Complexes | 0.66 - 1.10 | - | - | |
| Manganese (II) Complex | 8.30 | - | - | |
| Antibiotics | Levofloxacin | 7.24 | - | - |
| Cefadroxil | 21.35 | - | - | |
| Miscellaneous | Dihydropyrimidine Phthalimide Hybrids | 12.6 - 20.1 | - | - |
| Barbiturate Derivatives | 0.69 - 2.47 | - | - | |
| Hydrazone Derivatives | 0.46 - 27.1 | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the urease enzyme.[3][4][5][6][7][8][9][10]
Binding Mechanisms and Modes of Inhibition
Urease inhibitors can be broadly categorized based on their interaction with the enzyme's active site.[11]
-
Active Site-Directed (Substrate-like) Inhibitors: These compounds typically mimic the structure of urea and bind to the di-nickel center in the active site.[11] This class includes hydroxamic acids, thioureas, and some flavonoids. Their binding is often competitive, meaning they compete with the natural substrate, urea, for access to the active site.
-
Mechanism-Based Inhibitors: These inhibitors interact with the enzyme in a manner that is dependent on the catalytic mechanism itself.[11] A prominent example is N-(n-butyl)thiophosphoric triamide (NBPT), which acts as a suicide substrate. After binding to the active site, NBPT is hydrolyzed by urease, yielding a product that then irreversibly binds to the nickel ions, inactivating the enzyme.[12]
-
Covalent Inhibitors: Some inhibitors form covalent bonds with amino acid residues within or near the active site. Quinones, for instance, can react with the thiol groups of cysteine residues, leading to irreversible inhibition.[3][12]
-
Non-competitive and Mixed-Type Inhibitors: Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex.[2][3] Many metal complexes and substituted thiourea derivatives exhibit these modes of inhibition.[3][4]
Signaling Pathway: H. pylori Urease-Induced Inflammation
The enzymatic activity of H. pylori urease is not its only pathogenic mechanism. The urease protein itself can act as a ligand, triggering a pro-inflammatory response in gastric epithelial cells. This process is independent of its catalytic activity and involves the interaction of urease with cell surface receptors, such as Toll-like receptor 2 (TLR2).[13] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines like IL-8.[14]
Experimental Protocols
A standardized and reproducible method for assessing urease inhibition is crucial for comparative studies. The spectrophotometric Berthelot method is widely used for this purpose.[1]
Spectrophotometric Urease Inhibition Assay (Berthelot Method)
Principle: This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. Ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-colored indophenol (B113434) complex, which can be measured spectrophotometrically at approximately 625-670 nm. The reduction in ammonia production in the presence of an inhibitor reflects its inhibitory activity.[1]
Materials and Reagents:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test inhibitor compound
-
Phenol (B47542) Reagent (Solution A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water.
-
Alkali-Hypochlorite Reagent (Solution B): 2.5% (w/v) sodium hydroxide (B78521) and 0.42% (v/v) sodium hypochlorite (B82951) in deionized water.
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of urease, urea, and the test inhibitor in appropriate solvents.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of 100 mM phosphate buffer (pH 7.4).
-
10 µL of urease enzyme solution (e.g., 1 U/mL).
-
10 µL of various concentrations of the test inhibitor (or solvent for the control).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 55 µL of 100 mM urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Color Development: Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes for color development.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Experimental Workflow for Urease Inhibition Assay
The following diagram illustrates the step-by-step workflow for the spectrophotometric urease inhibition assay.
Conclusion
The diverse binding mechanisms of urease inhibitors offer multiple avenues for the development of effective therapeutic and agricultural agents. While active site-directed inhibitors have been extensively studied, mechanism-based and covalent inhibitors present opportunities for achieving higher potency and specificity. Furthermore, understanding the non-enzymatic roles of urease in pathogenesis, such as the induction of inflammatory signaling, opens up new therapeutic targets. The standardized experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of novel urease inhibitors, facilitating the discovery of next-generation compounds with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Urease-IN-6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the disposal of Urease-IN-6, based on established protocols for the enzyme urease and related laboratory chemicals.
Disclaimer: "this compound" is not a standard chemical identifier. The following procedures are based on the handling of the enzyme "urease." It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product for detailed and accurate safety and disposal information.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of urease-containing compounds requires, at a minimum:
-
Eye Protection: Chemical safety goggles or glasses with side shields.[1]
-
Hand Protection: Nitrile gloves are commonly recommended, but always consult the manufacturer's glove compatibility chart.[2]
-
Protective Clothing: A fully-buttoned lab coat.[2]
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Quantitative Hazard Summary for Urease
The following table summarizes the key hazards associated with urease, based on available safety data.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation.[3] | Exclamation Mark |
| Eye Irritation | Causes serious eye irritation.[3] | Exclamation Mark |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | Health Hazard |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Exclamation Mark |
Step-by-Step Disposal Protocol for this compound Waste
The following is a generalized procedure for the disposal of urease-containing waste. Always adhere to your institution's specific waste management policies.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name ("this compound" and its known components).
-
Include hazard pictograms as appropriate (see table above).
-
Attach a completed dangerous waste label as soon as the first waste is added to the container.[2]
-
-
Storage:
-
Disposal Request:
Accidental Release Measures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: For solid spills, sweep up the material and place it in a sealed container for disposal.[3] Avoid generating dust.[2][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Reporting: Report the incident to your supervisor or EH&S department as per your institution's policy.[2]
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for handling and disposing of laboratory chemical waste like this compound.
References
Essential Safety and Logistical Information for Handling Urease-IN-6
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Urease-IN-6. As no specific Safety Data Sheet (SDS) for this compound is readily available, the following recommendations are based on the safety profiles of urease enzymes. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment for their specific experimental conditions and consult their institution's safety office.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on potential hazards.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards.[1][2][3][4][5] | Eye protection is crucial to prevent contact with dust or splashes. For operations with a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[5] |
| Skin/Body | Laboratory coat.[6] | A closed lab coat should be worn at all times in the laboratory to protect from contamination.[6] Lab coats should not be worn outside of the laboratory.[6] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected before use and changed immediately if contaminated.[2][7] For prolonged or repeated contact, it is advisable to consult the glove manufacturer for specific breakthrough times.[1][2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3][8] If dust formation is likely and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][3][4] | Avoid breathing dust.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[8] The recommended storage temperature for urease is often -20°C.[8]
-
Keep the container tightly closed.[3]
2. Handling and Preparation:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
3. In Case of a Spill:
-
For non-emergency personnel, avoid contact with the spilled material.[1][8]
-
For small spills, sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.[3]
-
Wash the spill site after the material has been collected.[3]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, consult a physician.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] If eye irritation persists, get medical advice.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[1][3]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated waste should be placed in a sealed, labeled container.[3]
-
Do not allow the chemical to enter drains or waterways.[1][8]
Experimental Workflow for Handling this compound
The following diagram illustrates a general workflow for safely handling a chemical agent like this compound in a laboratory setting.
Caption: A diagram illustrating the key steps for the safe handling of this compound in a laboratory.
References
- 1. carlroth.com [carlroth.com]
- 2. junsei.co.jp [junsei.co.jp]
- 3. Urease SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. beecroft-science.co.uk [beecroft-science.co.uk]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 7. keyscientific.com [keyscientific.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
